1-Chloro-5-isoquinolinesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQPVNODELDKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547823 | |
| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-80-3 | |
| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure of 1-Chloro-5-isoquinolinesulfonic acid
An In-Depth Technical Guide to 1-Chloro-5-isoquinolinesulfonic Acid
Abstract
This compound is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.[1][2][3] Its molecular framework, featuring a chlorinated isoquinoline core functionalized with a sulfonic acid group, makes it a versatile building block for more complex molecules, particularly in the realm of pharmaceutical development. The chloro-substituted isoquinoline scaffold is a common feature in medicinal chemistry for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, a plausible synthetic pathway, and expected spectroscopic characteristics of this compound. It also includes detailed experimental protocols and safety information relevant to researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Properties
This compound possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring (the isoquinoline core). A chlorine atom is substituted at the C1 position, and a sulfonic acid group (-SO₃H) is attached at the C5 position. This substitution pattern defines its reactivity and potential applications.
References
An In-depth Technical Guide to the Physical Properties of 1-Chloro-5-isoquinolinesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Chloro-5-isoquinolinesulfonic acid, a key intermediate in organic synthesis.[1][2] The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound is a heterocyclic compound with the chemical formula C₉H₆ClNO₃S. It is recognized as a useful compound in various organic synthesis applications.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| Melting Point | >260°C (decomposes) |
| Appearance | Pale Brown Solid[3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[3] |
| Density | 1.608 g/cm³ (Predicted)[4] |
| pKa (Predicted) | -0.98 ± 0.40 |
| Refractive Index (Predicted) | 1.68[4] |
| Storage Temperature | -20°C |
Experimental Protocols
Detailed experimental methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for organic compounds.
1. Determination of Melting Point: The melting point of this compound can be determined using a standard melting point apparatus.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The temperature is gradually increased.
-
The temperature range at which the substance melts is recorded. Given its high melting point and decomposition, a rapid heating rate can be used initially, followed by a slower rate near the expected melting point.
-
2. Determination of Solubility: The solubility of this compound in various solvents is determined by direct observation.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small, accurately weighed amount of the compound is added to a test tube containing a known volume of the solvent (e.g., DMSO, Methanol, Water).
-
The mixture is agitated using a vortex mixer to facilitate dissolution.
-
The solution is observed for any undissolved solid. The solubility is qualitatively described as slightly soluble based on these observations.[3]
-
3. Spectroscopic Analysis (General Protocol): While specific spectra for this compound are not readily available in the search results, the following are general protocols for obtaining such data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. This provides information about the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid compound is mixed with KBr and pressed into a pellet, or analyzed using an ATR-FTIR spectrometer.
-
The IR spectrum is recorded, showing the characteristic absorption bands for the functional groups present, such as S=O and C-Cl bonds.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the compound is introduced into the mass spectrometer.
-
The mass-to-charge ratio of the molecular ion and fragment ions are determined, confirming the molecular weight.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound like this compound.
Caption: A flowchart illustrating the logical progression from synthesis to the characterization and documentation of a chemical compound's physical properties.
References
Solubility Profile of 1-Chloro-5-isoquinolinesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Chloro-5-isoquinolinesulfonic acid. Due to the limited availability of public quantitative data, this document focuses on presenting the existing qualitative solubility information and furnishing a comprehensive, adaptable experimental protocol for researchers to determine precise solubility parameters in their laboratories.
Overview and Physicochemical Properties
This compound, with the CAS Number 105627-80-3, is an organosulfur compound that serves as a valuable intermediate in various organic syntheses.[1][2] Its molecular structure, featuring both a chloro-substituted isoquinoline ring and a sulfonic acid group, suggests a degree of polarity that influences its solubility in different solvent systems. Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation development.
Molecular Formula: C₉H₆ClNO₃S[2] Molecular Weight: 243.67 g/mol [2] Appearance: Pale Brown Solid
Solubility Data
Currently, publicly accessible quantitative solubility data for this compound is limited. However, qualitative assessments have been reported, indicating its general solubility behavior in common laboratory solvents.
| Solvent | CAS Number | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[3] | Not Specified |
| Methanol | 67-56-1 | Slightly Soluble[3] | Not Specified |
| Water | 7732-18-5 | Slightly Soluble[3] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Stability and Degradation Profile of 1-Chloro-5-isoquinolinesulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide on the principles and methodologies for assessing the stability and degradation profile of 1-Chloro-5-isoquinolinesulfonic acid. As of the writing of this guide, specific experimental data on the forced degradation of this compound is not publicly available. Therefore, the experimental protocols, quantitative data, and degradation pathways presented herein are illustrative, based on established principles of pharmaceutical stability testing, and should be adapted and verified through empirical studies.
Introduction to Stability and Degradation Studies
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Stability testing and forced degradation studies are integral parts of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[1][2] These studies are essential for developing stable formulations, establishing appropriate storage conditions and shelf-life, and meeting regulatory requirements.[1][3]
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to elicit degradation.[1][2] The primary objectives of forced degradation studies are:
-
To elucidate the degradation pathways of the drug substance.
-
To identify the likely degradation products.
-
To develop and validate stability-indicating analytical methods.[2][4]
-
To understand the intrinsic stability of the molecule.
Methodologies for Forced Degradation Studies
A comprehensive forced degradation study typically involves exposing the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][3]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies are typically conducted under acidic, basic, and neutral conditions.
-
Acidic Hydrolysis: Treatment with acids like hydrochloric acid or sulfuric acid (typically 0.1 M to 1 M) can induce hydrolysis.[1][3]
-
Basic Hydrolysis: Alkaline conditions are achieved using bases such as sodium hydroxide or potassium hydroxide (typically 0.1 M to 1 M).[1][3]
-
Neutral Hydrolysis: The substance is exposed to water at various temperatures.
Oxidative Degradation
Oxidative degradation is often investigated using hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%.[1][3] The reaction is usually carried out at room temperature.
Photolytic Degradation
Photostability testing exposes the drug substance to a combination of ultraviolet (UV) and visible light to assess its sensitivity to light.[3][5] The ICH Q1B guideline provides specific recommendations for photostability testing.[3]
Thermal Degradation
To evaluate the effect of temperature, the solid drug substance or a solution is exposed to elevated temperatures, often in the range of 40°C to 80°C.[1] The impact of humidity can also be assessed in conjunction with thermal stress.
Hypothetical Stability and Degradation Profile of this compound
Due to the absence of specific experimental data, this section presents a hypothetical stability and degradation profile for this compound based on its chemical structure and general principles of degradation. The sulfonic acid group is generally stable, while the chloro-isoquinoline moiety may be susceptible to hydrolysis and photolytic degradation.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 25.8 | 3 |
| Oxidative | 3% H₂O₂ | 24 | 25 | 8.5 | 1 |
| Photolytic | ICH Q1B | - | 25 | 12.1 | 2 |
| Thermal (Solid) | Dry Heat | 48 | 80 | 5.3 | 1 |
| Thermal (Solution) | Water | 48 | 80 | 9.7 | 1 |
Table 2: Hypothetical Degradation Products
| Degradant ID | Proposed Structure | Stress Condition(s) |
| DP-1 | 1-Hydroxy-5-isoquinolinesulfonic acid | Acidic, Basic Hydrolysis |
| DP-2 | Isoquinoline-5-sulfonic acid | Photolytic |
| DP-3 | Oxidized derivative (e.g., N-oxide) | Oxidative |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the key experiments cited in the tables above.
General Procedure for Stress Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then used for the individual stress studies.
Acidic Hydrolysis Protocol
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Reflux the solution at 60°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate amount of 0.2 M NaOH.
-
Dilute to the final volume with the initial solvent mixture.
-
Analyze by a stability-indicating HPLC method.
Basic Hydrolysis Protocol
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Reflux the solution at 60°C for 8 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate amount of 0.2 M HCl.
-
Dilute to the final volume with the initial solvent mixture.
-
Analyze by a stability-indicating HPLC method.
Oxidative Degradation Protocol
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute to the final volume with the initial solvent mixture.
-
Analyze by a stability-indicating HPLC method.
Photostability Testing Protocol
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples by a stability-indicating HPLC method.
Thermal Degradation Protocol
-
For solid-state studies, place the drug substance in a controlled temperature and humidity chamber (e.g., 80°C).
-
For solution-state studies, heat a solution of the drug substance in a suitable solvent (e.g., water) at 80°C.
-
Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method.
Visualization of Pathways and Workflows
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under hydrolytic and photolytic stress conditions.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for Stability Indicating Method Development
The diagram below outlines a typical workflow for developing a stability-indicating analytical method.
Caption: Workflow for stability-indicating analytical method development.
Conclusion
This technical guide has outlined the fundamental principles and methodologies for assessing the stability and degradation profile of this compound. While specific experimental data for this compound is not currently available, the provided hypothetical data, protocols, and diagrams serve as a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. Empirical investigation is necessary to fully characterize the stability of this molecule and identify its actual degradation products. The use of modern analytical techniques, such as HPLC coupled with mass spectrometry, is crucial for the successful elucidation of degradation pathways and the development of validated stability-indicating methods.[6][7]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. kinampark.com [kinampark.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Isoquinolinesulfonic Acid Functional Group
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key functional groups is paramount. The isoquinolinesulfonic acid moiety and its derivatives, particularly isoquinolinesulfonamides, represent a critical pharmacophore in modern medicinal chemistry. This guide provides a detailed exploration of the core characteristics of this functional group, including its physicochemical properties, reactivity, synthesis, and its significant role in the development of targeted therapeutics, with a focus on kinase inhibitors.
Core Physicochemical and Spectroscopic Characteristics
The introduction of a sulfonic acid group to the isoquinoline scaffold significantly alters its physical and chemical properties. Isoquinolinesulfonic acid is a strong acid, a feature that enhances its water solubility.[1][2] It typically appears as a white to off-white crystalline solid.[1][2]
Quantitative Physicochemical Data
A summary of the key quantitative data for 5-isoquinolinesulfonic acid is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃S | [2][3] |
| Molecular Weight | 209.22 g/mol | [3][4] |
| Melting Point | >300 °C | [5] |
| pKa (Predicted) | -0.98 ± 0.40 | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Reactivity of the Isoquinolinesulfonic Acid Group
The chemical reactivity of isoquinolinesulfonic acid is governed by the interplay between the electron-withdrawing nature of the sulfonic acid group and the inherent reactivity of the isoquinoline ring system.
The isoquinoline ring is susceptible to electrophilic substitution, primarily at the 5 and 8 positions of the benzene ring, which are electronically richer compared to the pyridine ring.[6][7] However, the sulfonic acid group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects.[8] This deactivation can make further substitution on the ring more challenging. The sulfonation reaction itself is reversible, a property that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents to desired positions.[9][10]
The pyridine ring of the isoquinoline nucleus is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 1-position.[7][11]
Synthesis of Isoquinolinesulfonic Acid and Derivatives
The synthesis of isoquinolinesulfonic acid and its derivatives, such as isoquinolinesulfonyl chlorides, is a critical step in the preparation of many biologically active compounds.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of isoquinolinesulfonyl chloride, a key intermediate.
Caption: General workflow for the synthesis of isoquinolinesulfonyl chlorides.
Experimental Protocol: Synthesis of 5-Isoquinolinesulfonyl Chloride Hydrochloride
This protocol outlines the conversion of 5-isoquinolinesulfonic acid to its corresponding sulfonyl chloride, a versatile intermediate for the synthesis of isoquinolinesulfonamides.
Materials:
-
5-Isoquinolinesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottomed flask with reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottomed flask, add 5-isoquinolinesulfonic acid (2.10 g, 10 mmol), 25 mL of thionyl chloride, and a catalytic amount of DMF (e.g., 1 mL).[3][5]
-
Heat the mixture to reflux and maintain for 1-2 hours.[3][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation.[3][5]
-
Collect the solid product by filtration and wash the precipitate with dichloromethane (2 x 25 mL).[3][5]
-
Dry the collected solid under vacuum to yield crude isoquinoline-5-sulfonyl chloride hydrochloride.[3][5]
Role in Drug Development: Kinase Inhibitors
The isoquinolinesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and cardiovascular disorders.[12][13]
Structure-Activity Relationships (SAR)
The biological activity of isoquinolinesulfonamide-based kinase inhibitors is highly dependent on their molecular structure. Key SAR insights include:
-
The Isoquinoline Ring: This moiety often serves as the core scaffold that orients the other functional groups within the kinase's ATP-binding pocket. Substitutions on the isoquinoline ring can modulate potency and selectivity.
-
The Sulfonamide Linker: The sulfonamide group is a critical hydrogen bond donor and acceptor, interacting with key residues in the hinge region of the kinase domain.
-
Substituents on the Amine: The group attached to the sulfonamide nitrogen can be varied to explore different sub-pockets of the ATP-binding site, influencing both potency and selectivity. For instance, in the case of Rho-kinase inhibitors, a homopiperazine ring at this position has been shown to be effective.[12]
The following diagram illustrates a typical drug discovery workflow for developing a kinase inhibitor based on the isoquinolinesulfonamide scaffold.
Caption: Drug discovery pathway starting from the isoquinoline scaffold.
Signaling Pathway: Rho-Kinase (ROCK) Inhibition
A prominent example of a drug class derived from this functional group is the Rho-kinase (ROCK) inhibitors. Fasudil, an isoquinolinesulfonamide derivative, is a known ROCK inhibitor. The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and smooth muscle contraction.[14] Its inhibition has therapeutic benefits in conditions like hypertension and vasospasm.
The diagram below illustrates the Rho-kinase signaling pathway and the point of inhibition by isoquinolinesulfonamide-based drugs.
Caption: Rho-Kinase signaling pathway and inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for assessing the inhibitory activity of novel isoquinolinesulfonic acid derivatives against a target kinase. This type of assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
384-well assay plates
-
Test compounds (isoquinolinesulfonic acid derivatives) dissolved in DMSO
-
Vehicle control (DMSO)
-
Positive control inhibitor
-
Target kinase enzyme
-
Peptide substrate specific for the kinase
-
Kinase assay buffer
-
ATP solution
-
Luminescent ATP detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 1 µL of diluted test compounds, vehicle control, and positive control into the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate at their optimized final concentrations.
-
Reaction Initiation: Add a defined volume (e.g., 5 µL) of the kinase reaction mixture to each well.
-
ATP Addition: To start the reaction, add a defined volume (e.g., 5 µL) of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Signal Detection: Add the luminescent ATP detection reagent to all wells. This stops the kinase reaction and initiates the generation of a light signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 27655-40-9: 5-Isoquinolinesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Isoquinolinesulfonic acid | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. quora.com [quora.com]
- 9. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
1-Chloro-5-isoquinolinesulfonic acid safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 105627-80-3 Molecular Formula: C₉H₆ClNO₃S Molecular Weight: 243.67 g/mol
This document provides a comprehensive overview of the available safety and technical data for 1-Chloro-5-isoquinolinesulfonic acid. The information has been compiled from various sources to ensure a thorough guide for laboratory and research applications.
Summary of Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound. It is important to note that a complete, experimentally verified dataset is not available in the public domain. Some data points are based on computational models and should be treated as estimates.
| Property | Value | Source |
| Appearance | Pale Brown to Off-White Solid | Pharmaffiliates, Rui-Xi Bio |
| Molecular Formula | C₉H₆ClNO₃S | BLD Pharm, Pharmaffiliates |
| Molecular Weight | 243.67 g/mol | BLD Pharm, Rui-Xi Bio |
| Melting Point | >250°C (decomposes) | Guidechem, Rui-Xi Bio |
| Density | 1.608 g/cm³ (calculated) | Guidechem |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | Rui-Xi Bio |
| Refractive Index | 1.68 (calculated) | Guidechem |
| logP (octanol-water partition coefficient) | 3.21570 (calculated) | Guidechem |
Toxicological Information
A comprehensive toxicological profile for this compound is not available in the reviewed literature and safety data sheets. Therefore, specific quantitative data such as LD50 and LC50 values are not provided. It is recommended to handle this compound with the utmost care, assuming it may be harmful.
| Metric | Value | Remarks |
| Acute Oral Toxicity (LD50) | Data not available | |
| Acute Dermal Toxicity (LD50) | Data not available | |
| Acute Inhalation Toxicity (LC50) | Data not available | |
| Skin Corrosion/Irritation | Data not available | Based on similar structures, may cause skin irritation. |
| Serious Eye Damage/Irritation | Data not available | Based on similar structures, may cause serious eye irritation. |
| Respiratory or Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available | |
| Specific Target Organ Toxicity (Single Exposure) | Data not available | Based on similar structures, may cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |
| Aspiration Hazard | Data not available |
Hazard Identification and GHS Classification
A definitive GHS classification for this compound has not been formally established in the available documentation. However, based on the known hazards of structurally similar compounds, such as other substituted quinoline and isoquinoline sulfonic acids, the following GHS pictograms and hazard statements could be anticipated. This is a precautionary assessment and should be treated as such in the absence of validated data.
Caption: Potential GHS Pictograms and Hazard Statements.
Handling and Storage
Proper handling and storage procedures are critical to ensure safety in a laboratory setting.
| Aspect | Recommendation |
| Handling | - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - Avoid breathing dust. Use in a well-ventilated area or under a fume hood. - Avoid contact with skin and eyes. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[1] Check the supplier's recommendation. |
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration. - Seek medical attention. |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - Immediately seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, a clear and logical workflow should be followed to ensure the safety of personnel and the environment.
Caption: General workflow for handling a solid chemical spill.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented (e.g., toxicity, flammability) are not available for this compound in the public domain. Standardized OECD or EPA guidelines for chemical testing would likely be followed, but no specific reports for this compound were found.
Disclaimer
The information provided in this guide is based on limited available data and is intended for use by qualified professionals. It is not exhaustive and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) from a supplier. Users should always consult the most current SDS for this compound before handling and conduct their own risk assessment. Google and its affiliates make no warranties, express or implied, and assume no liability for the accuracy or completeness of the information contained herein.
References
An In-depth Technical Guide to the Reactivity of the Chloro Group in 1-Chloro-5-isoquinolinesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chloro group in 1-Chloro-5-isoquinolinesulfonic acid. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Understanding the reactivity of the C1-chloro substituent is crucial for its effective utilization in the synthesis of diverse molecular scaffolds.
Theoretical Background: Reactivity of the C1-Chloro Group
The chloro group at the 1-position of the isoquinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a result of the electronic properties of the isoquinoline nucleus. The nitrogen atom in the ring acts as an electron-withdrawing group, which polarizes the C1-Cl bond and stabilizes the Meisenheimer intermediate formed during the substitution reaction.
The presence of a strongly electron-withdrawing sulfonic acid or sulfonyl chloride group at the 5-position further activates the C1 position towards nucleophilic attack. This is due to the inductive and resonance effects of the sulfonyl group, which delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
The general mechanism for the nucleophilic aromatic substitution at the C1 position of this compound is depicted below:
Reactivity with Various Nucleophiles
The activated C1-chloro group of this compound is expected to react with a wide range of nucleophiles. The following sections outline the anticipated reactivity with common classes of nucleophiles.
Oxygen Nucleophiles
Hydroxides, alkoxides, and phenoxides are effective nucleophiles for the displacement of the chloro group, leading to the formation of 1-hydroxy, 1-alkoxy, and 1-aryloxy-5-isoquinolinesulfonic acids, respectively. These reactions typically require basic conditions and may be facilitated by heating.
Nitrogen Nucleophiles
Ammonia, primary amines, and secondary amines readily displace the chloro group to yield the corresponding 1-amino-5-isoquinolinesulfonic acid derivatives. These reactions are fundamental in the synthesis of many biologically active compounds. The high reactivity often allows these substitutions to proceed under mild conditions.
Sulfur Nucleophiles
Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form 1-thioether derivatives. These reactions are typically fast and high-yielding.
Carbon Nucleophiles
Carbanions, such as those derived from active methylene compounds, can also displace the chloro group, enabling the formation of new carbon-carbon bonds. These reactions may require stronger reaction conditions compared to those with N, O, or S nucleophiles.
Quantitative Data on Nucleophilic Substitution Reactions
While specific kinetic data for the nucleophilic substitution on this compound is not extensively reported in publicly available literature, the following table summarizes representative reaction conditions and expected yields based on analogous reactions with 1-chloroisoquinoline derivatives.
| Nucleophile Class | Representative Nucleophile | Solvent | Temperature (°C) | Expected Yield (%) |
| Oxygen | Sodium Methoxide | Methanol | Reflux | High |
| Phenol / K₂CO₃ | DMF | 100-120 | Moderate to High | |
| Nitrogen | Ammonia | Ethanol | 100 (sealed tube) | High |
| Aniline | NMP | 150 | High | |
| Piperidine | Dioxane | Reflux | Very High | |
| Sulfur | Sodium Thiophenoxide | Ethanol | Room Temp | Very High |
Note: Yields are estimations based on the reactivity of similar 1-chloroisoquinoline systems and the activating effect of the C5-sulfonyl group. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution of the chloro group in 1-chloroisoquinoline derivatives, which can be adapted for this compound.
General Procedure for Amination
This protocol describes a typical procedure for the reaction with an amine nucleophile.
Protocol Details:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent (e.g., dioxane, NMP, or ethanol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, add water and adjust the pH to precipitate the product or to facilitate extraction. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Conclusion
This compound is a highly reactive substrate for nucleophilic aromatic substitution at the C1 position. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring and the sulfonic acid group at the C5 position significantly activates the chloro group for displacement by a wide variety of nucleophiles. This high reactivity makes it a valuable building block for the synthesis of a diverse range of substituted isoquinoline derivatives for applications in medicinal chemistry and materials science. The provided protocols and reactivity patterns serve as a guide for researchers to effectively utilize this versatile chemical intermediate.
Methodological & Application
Synthesis of 1-Chloro-5-isoquinolinesulfonic Acid from 1-Chloroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-chloro-5-isoquinolinesulfonic acid from 1-chloroisoquinoline. This synthesis is a critical step in the preparation of various isoquinoline-based compounds with significant therapeutic potential. The protocol is based on established methods of aromatic sulfonation and is intended to provide a reproducible and scalable procedure for laboratory and process chemistry settings.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The introduction of the sulfonic acid group at the 5-position of the 1-chloroisoquinoline scaffold provides a handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery. The electron-withdrawing nature of the chloro and sulfonic acid groups also modulates the electronic properties of the isoquinoline ring system, influencing its interaction with biological targets. This application note details a robust protocol for the sulfonation of 1-chloroisoquinoline using fuming sulfuric acid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 1-Chloroisoquinoline |
| Reagent | Fuming Sulfuric Acid (20% SO₃) |
| Product | This compound |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Purity (by HPLC) | ≥95% |
| Melting Point | >300 °C |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 1-chloroisoquinoline.
Materials and Reagents:
-
1-Chloroisoquinoline (C₉H₆ClN)
-
Fuming Sulfuric Acid (H₂SO₄·xSO₃, 20% free SO₃)
-
Deionized Water (H₂O)
-
Ice
-
Sodium Chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid (50 mL, 20% SO₃).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
-
Addition of 1-Chloroisoquinoline:
-
Slowly and portion-wise add 1-chloroisoquinoline (16.36 g, 0.1 mol) to the cooled fuming sulfuric acid over a period of 30-45 minutes.
-
Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to 80-90 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
The product, this compound, will precipitate as a solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 50 mL) to remove any residual acid.
-
-
Purification:
-
For further purification, the crude product can be recrystallized from a minimal amount of hot water or an appropriate organic solvent system.
-
Alternatively, the crude solid can be suspended in a saturated sodium chloride solution, stirred for 30 minutes, and then filtered to obtain the sodium salt, which can be washed with brine and then converted back to the free acid if desired.
-
-
Drying and Characterization:
-
Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the sulfonation of 1-chloroisoquinoline.
Application Notes and Protocols: 1-Chloro-5-isoquinolinesulfonic Acid as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Chloro-5-isoquinolinesulfonic acid as a versatile intermediate in organic synthesis. The primary focus is on its role in the preparation of substituted isoquinolinesulfonyl compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis. Its structure incorporates a reactive sulfonic acid group and a chlorinated isoquinoline core, offering multiple points for chemical modification. The presence of the chloro substituent at the 1-position can influence the electronic properties and reactivity of the isoquinoline ring system, potentially leading to derivatives with unique biological activities. This intermediate is particularly relevant in the synthesis of impurities and analogues of pharmacologically active molecules, such as Fasudil, a known Rho-kinase (ROCK) inhibitor. Understanding the reaction pathways and experimental conditions for the transformation of this compound is crucial for the synthesis of novel compounds and for the preparation of analytical standards for pharmaceutical quality control.
Chemical Properties and Applications
This compound (CAS No: 105627-80-3) is a compound that serves as a precursor to 1-chloro-5-isoquinolinesulfonyl chloride, a highly reactive intermediate.[1] The sulfonyl chloride can then readily react with various nucleophiles, particularly amines, to form sulfonamides. This reactivity is central to its application in the synthesis of a range of organic molecules.
One of the notable applications of this intermediate is in the synthesis of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine, a known impurity in the production of Fasudil.[1][2] The synthesis of this and related compounds is of interest for:
-
Medicinal Chemistry: Creating libraries of novel isoquinoline-based compounds for screening against various biological targets. The 1-chloro-isoquinoline scaffold is a key component in a number of pharmaceutically active compounds.
-
Pharmaceutical Analysis: Preparing analytical standards of potential impurities for the quality control of active pharmaceutical ingredients (APIs) like Fasudil.
-
Process Chemistry: Studying the formation of byproducts in the manufacturing of isoquinoline-based drugs to optimize reaction conditions and improve product purity.
Synthetic Pathway Overview
The primary synthetic utility of this compound involves a two-step process:
-
Conversion to the Sulfonyl Chloride: The sulfonic acid is activated by converting it into the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Sulfonamide Formation: The resulting 1-chloro-5-isoquinolinesulfonyl chloride is then reacted with a primary or secondary amine, such as homopiperazine, to yield the corresponding sulfonamide.
This synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine from this compound. These protocols are based on established procedures for the synthesis of analogous isoquinolinesulfonyl compounds and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 1-Chloro-5-isoquinolinesulfonyl Chloride
This protocol describes the conversion of this compound to its corresponding sulfonyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The crude 1-chloro-5-isoquinolinesulfonyl chloride can be used directly in the next step or purified. For purification, the residue can be triturated with a non-polar solvent like hexanes and the solid collected by filtration.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride |
| Catalyst | DMF |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 75-80 °C |
| Expected Yield | 85-95% (crude) |
Protocol 2: Synthesis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
This protocol details the reaction of 1-chloro-5-isoquinolinesulfonyl chloride with homopiperazine to form the final sulfonamide product.
Materials:
-
1-Chloro-5-isoquinolinesulfonyl chloride (from Protocol 1)
-
Homopiperazine
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve homopiperazine (2.0-2.5 eq) and triethylamine (2.5-3.0 eq) in anhydrous dichloromethane under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 1-chloro-5-isoquinolinesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it to a dropping funnel.
-
Add the solution of the sulfonyl chloride dropwise to the stirred solution of homopiperazine and triethylamine at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 1-Chloro-5-isoquinolinesulfonyl chloride |
| Reagent | Homopiperazine |
| Base | Triethylamine |
| Reaction Time | 3-5 hours |
| Reaction Temperature | 0 °C to room temperature |
| Expected Yield | 70-85% (after purification) |
Signaling Pathway Context: The Target of the End Product
While this compound is a synthetic intermediate, the ultimate products derived from it, such as analogues of Fasudil, often target specific biological pathways. Fasudil is a well-known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a critical role in regulating cellular processes such as cell adhesion, motility, and contraction through its effects on the actin cytoskeleton.
Inhibition of ROCK by molecules synthesized from 1-chloro-5-isoquinolinesulfonyl chloride and related intermediates can lead to a variety of cellular effects, making this class of compounds attractive for the development of therapeutics for conditions such as hypertension, glaucoma, and cancer metastasis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel substituted isoquinolinesulfonyl compounds. The protocols provided herein offer a foundation for the preparation of these molecules, which have significant potential in drug discovery and pharmaceutical sciences. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals. The exploration of derivatives from this intermediate may lead to the discovery of new chemical entities with potent and selective biological activities.
References
Application Notes and Protocols for Derivatization using 1-Chloro-5-isoquinolinesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Chloro-5-isoquinolinesulfonic acid as a pre-column derivatization reagent for the sensitive analysis of primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC). The protocols and data presented are based on the established reactivity of sulfonyl chlorides and the fluorescent properties of the isoquinoline scaffold, offering a robust framework for method development.
Introduction
The quantitative analysis of various biologically significant molecules such as amino acids, biogenic amines, and pharmaceutical compounds is often challenged by their lack of a strong chromophore or fluorophore, leading to poor detection sensitivity in HPLC. Chemical derivatization overcomes this limitation by covalently attaching a labeling agent to the analyte. This compound is a promising reagent for this purpose. It reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts. This derivatization enhances detection sensitivity, allowing for quantification in the low concentration ranges, and increases the hydrophobicity of the analytes, which improves their retention and separation on reversed-phase HPLC columns.
Principle of Derivatization
The derivatization of an amine with this compound is a nucleophilic substitution reaction. Under alkaline conditions (pH 9-10), the target amino group is deprotonated, rendering it nucleophilic. The electron-deficient sulfonyl chloride group of this compound is then readily attacked by the amine, forming a stable sulfonamide bond. The alkaline buffer neutralizes the hydrochloric acid produced during the reaction, driving it to completion. The resulting isoquinoline sulfonamide derivative is highly fluorescent, enabling sensitive detection.
Data Presentation
The photophysical properties of the derivatized analytes are critical for sensitive detection. While specific data for derivatives of this compound is not extensively published, the following table summarizes representative data for analogous isoquinoline derivatives and other common fluorescent labels to provide a comparative reference.[1][2][3]
| Fluorescent Moiety/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Representative Isoquinoline Derivatives | |||||
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 442 | 65 | 0.479 | 5083 |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 68 | Not Specified | Not Specified |
| 3-hydroxyisoquinoline derivative (ISO-1) | 358-383 | 395-446 | ~37-63 | 0.20-0.90 | Not Specified |
| Quinolone-sulfonamide derivatives | 337-342 | 411-430 | ~74-88 | 0.015-0.558 | 17500-24000 |
| Common Derivatization Agents | |||||
| Dansyl chloride derivatives | ~340 | ~510 | ~170 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: General Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of a sample containing primary or secondary amines with this compound for HPLC-fluorescence detection. Optimization of reaction conditions may be necessary for specific analytes.
Materials:
-
This compound
-
Analyte standard or sample solution
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Hydrochloric acid (HCl), 0.1 M
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile. Prepare this solution fresh daily.
-
Buffer: Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with 1 M NaOH.
-
-
Derivatization Reaction:
-
To a microcentrifuge tube, add 50 µL of the analyte standard or sample solution.
-
Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of the 10 mM this compound derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and neutralize the excess buffer, add 50 µL of 0.1 M HCl.
-
Vortex briefly.
-
-
Sample Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Filter the sample through a 0.22 µm syringe filter if necessary before injection.
-
Protocol 2: HPLC Analysis of Derivatized Amines
This protocol outlines typical HPLC conditions for the analysis of the fluorescently labeled amines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10-30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~360 nm (To be optimized based on the specific derivative)
-
Emission Wavelength (λem): ~450 nm (To be optimized based on the specific derivative)
-
Visualizations
Caption: Experimental workflow for amine derivatization and HPLC analysis.
Caption: Logical relationship of derivatization for enhanced HPLC analysis.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Chloro-5-isoquinolinesulfonic Acid in Medicinal Chemistry: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Chloro-5-isoquinolinesulfonic acid is a pivotal intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of potent therapeutic agents. Its unique structure, featuring a reactive chloro group and a sulfonic acid moiety on the isoquinoline scaffold, makes it a versatile building block for creating a diverse range of bioactive molecules. The most prominent application of this compound is in the synthesis of Fasudil , a potent Rho-kinase (ROCK) inhibitor.
Fasudil has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2][3] The therapeutic potential of Fasudil and its analogs extends to a wide range of other disorders, including cardiovascular diseases, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and certain types of cancer.[4][5][6][7] The synthesis of Fasudil from this compound highlights the significance of this starting material in drug discovery and development.
The synthetic strategy involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which can then be readily coupled with various amines to generate a library of sulfonamide derivatives. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The chloro substituent at the 1-position of the isoquinoline ring can also be a site for further chemical modification to enhance biological activity or modulate physical properties.
Quantitative Data
The primary drug molecule synthesized from this compound is Fasudil. Below is a summary of its in vitro inhibitory activity against various protein kinases, demonstrating its potency as a Rho-kinase inhibitor.
| Target Kinase | Inhibitory Activity (IC50 / Ki) | Reference |
| ROCK1 | Ki = 0.33 µM | [4] |
| ROCK2 | IC50 = 0.158 µM | [4] |
| ROCK2 | IC50 = 1.9 µM | [8][9] |
| Protein Kinase A (PKA) | IC50 = 4.58 µM | [4] |
| Protein Kinase C (PKC) | IC50 = 12.30 µM | [4] |
| Protein Kinase G (PKG) | IC50 = 1.650 µM | [4] |
| Mitogen- and stress-activated protein kinase (MSK1) | IC50 = 5 µM | [9] |
| Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b) | IC50 = 15 µM | [9] |
| Protein kinase C-related kinase 2 (PRK2) | IC50 = 4 µM | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-5-isoquinolinesulfonyl chloride
This protocol describes the conversion of this compound to its corresponding sulfonyl chloride, a key step in the synthesis of Fasudil and other sulfonamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous dichloromethane (DCM) and stir to form a slurry.
-
Collect the solid product, 1-chloro-5-isoquinolinesulfonyl chloride, by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous DCM to remove any residual impurities.
-
Dry the product under vacuum to obtain the final compound.
Protocol 2: Synthesis of Fasudil from 1-Chloro-5-isoquinolinesulfonyl chloride
This protocol details the synthesis of Fasudil by reacting 1-chloro-5-isoquinolinesulfonyl chloride with homopiperazine.
Materials:
-
1-Chloro-5-isoquinolinesulfonyl chloride
-
Homopiperazine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
1M Sodium hydroxide
-
Anhydrous sodium sulfate
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride in dichloromethane.
-
Cool the solution to 0°C in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the hydrochloride salt, bringing the pH to neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter to obtain a solution of 1-chloro-5-isoquinolinesulfonyl chloride in dichloromethane.
-
In a separate flask, dissolve an excess of homopiperazine (approximately 2-3 equivalents) in dichloromethane and cool to 0°C.
-
Slowly add the dichloromethane solution of 1-chloro-5-isoquinolinesulfonyl chloride dropwise to the homopiperazine solution with stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with 1M hydrochloric acid to remove excess homopiperazine.
-
Make the aqueous layer basic (pH ~9.5) by adding 1M sodium hydroxide solution.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Fasudil as an oil.
-
For purification and salt formation, dissolve the oily residue in methanol and add concentrated hydrochloric acid dropwise until the pH is between 5 and 6.
-
Stir the solution at room temperature to induce crystallization.
-
Collect the white solid of Fasudil hydrochloride by vacuum filtration and dry under vacuum.[10]
Protocol 3: In Vitro Rho-Kinase (ROCK) Activity Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like Fasudil against ROCK in a cell-free system.
Materials:
-
Active ROCK enzyme (ROCK1 or ROCK2)
-
ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., Fasudil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Detection antibody (e.g., anti-phospho-MYPT1)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound (Fasudil) in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the active ROCK enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the ROCK substrate (MYPT1) and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Detect the amount of phosphorylated substrate by adding a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and washing step, add the chromogenic substrate.
-
Once sufficient color has developed, stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14][15]
Visualizations
Signaling Pathway of Fasudil
Caption: Signaling pathway of Fasudil as a Rho-kinase inhibitor.
Experimental Workflow for Fasudil Synthesis
Caption: Workflow for the synthesis of Fasudil Hydrochloride.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasudil Increased the Sensitivity to Gefitinib in NSCLC by Decreasing Intracellular Lipid Accumulation | MDPI [mdpi.com]
- 7. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 9. stemcell.com [stemcell.com]
- 10. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Synthesis of Novel Sulfonamides from 1-Chloro-5-isoquinolinesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a novel library of sulfonamide derivatives starting from 1-Chloro-5-isoquinolinesulfonic acid. The isoquinoline sulfonamide scaffold is a recognized pharmacophore with a wide range of biological activities, including potential as anticancer and antibacterial agents, as well as inhibitors of various kinases.[1][2][3][4][5] These application notes describe a two-step synthetic sequence: the conversion of this compound to the corresponding sulfonyl chloride, followed by the reaction with a diverse set of primary and secondary amines to yield the target sulfonamides. This guide is intended to provide researchers in medicinal chemistry and drug discovery with a robust methodology for generating novel chemical entities for biological screening.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are constituents of numerous natural products and synthetically derived molecules with significant pharmacological properties.[6][7] The sulfonamide functional group is a key component in a multitude of clinically approved drugs, demonstrating a broad spectrum of therapeutic applications.[4] The combination of these two pharmacophores in the form of isoquinoline sulfonamides has led to the discovery of potent bioactive molecules.[1][2][3] This document outlines a comprehensive approach to the synthesis and characterization of novel 1-chloro-5-isoquinolinesulfonamides.
Experimental Protocols
Part 1: Synthesis of 1-Chloro-5-isoquinolinesulfonyl chloride
This protocol details the conversion of this compound to its more reactive sulfonyl chloride derivative. This intermediate is crucial for the subsequent sulfonamide library synthesis. The procedure is adapted from general methods for the synthesis of sulfonyl chlorides from sulfonic acids.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under a fume hood, add anhydrous toluene to create a slurry.
-
Carefully add thionyl chloride (3.0-5.0 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 1-Chloro-5-isoquinolinesulfonyl chloride can be used in the next step without further purification. For long-term storage, purification by recrystallization from an appropriate solvent may be necessary.
Part 2: Synthesis of 1-Chloro-5-isoquinolinesulfonamide Library
This protocol describes the general procedure for the reaction of 1-Chloro-5-isoquinolinesulfonyl chloride with a variety of primary and secondary amines to generate a library of novel sulfonamides. The reaction is a nucleophilic substitution at the sulfonyl group.[4][8]
Materials:
-
1-Chloro-5-isoquinolinesulfonyl chloride (from Part 1)
-
A diverse set of primary and secondary amines (1.2 eq)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base (2.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the crude 1-Chloro-5-isoquinolinesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
-
Characterize the final product by NMR and mass spectrometry.[1][9][10]
Data Presentation
The following table presents representative data for a synthesized library of novel 1-chloro-5-isoquinolinesulfonamides. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical kinase target.
| Compound ID | Amine Moiety | Yield (%) | IC₅₀ (µM) |
| IQ-S-01 | Morpholine | 85 | 1.2 |
| IQ-S-02 | Piperidine | 82 | 2.5 |
| IQ-S-03 | Aniline | 75 | 0.8 |
| IQ-S-04 | 4-Fluoroaniline | 78 | 0.5 |
| IQ-S-05 | Benzylamine | 80 | 3.1 |
| IQ-S-06 | N-Methylpiperazine | 72 | 0.9 |
Visualizations
Experimental Workflow
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Biologically active isoquinoline alkaloids covering 2014–2018 | Semantic Scholar [semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of new metabolites from in vivo biotransformation of norisoboldine by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis method for 1-Chloro-5-isoquinolinesulfonic acid
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 1-Chloro-5-isoquinolinesulfonic acid, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. This document provides a detailed application note and protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The proposed method is based on established principles for the analysis of aromatic sulfonic acids and is intended to serve as a robust starting point for method development and validation.
Application Note
Introduction
This compound is a polar aromatic compound containing both a sulfonic acid and a chloro group attached to an isoquinoline core. Its analysis by traditional reversed-phase HPLC can be challenging due to its high polarity, which may lead to poor retention on standard C18 columns. The method outlined below utilizes a reversed-phase approach with an acidic mobile phase to ensure reproducible and accurate quantification.
Chromatographic Principle
The proposed method employs a C18 stationary phase with a mobile phase consisting of an aqueous acid and an organic modifier. The acidic conditions suppress the ionization of the sulfonic acid group, increasing the compound's hydrophobicity and promoting retention on the nonpolar stationary phase. Detection is achieved using UV spectrophotometry, leveraging the strong chromophoric nature of the isoquinoline ring system.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (or Formic acid, analytical grade)
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a final concentration within the calibration range.
3. HPLC Method Parameters
The following are proposed starting conditions and may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm (or optimal wavelength determined by PDA) |
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
5. Data Analysis and Quantification
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.
Data Presentation
The following tables are examples of how quantitative data from method validation should be presented.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 760,100 |
| 100.0 | 1,525,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision Data (Repeatability)
| Sample ID | Concentration (µg/mL) |
| 1 | 50.1 |
| 2 | 49.8 |
| 3 | 50.3 |
| 4 | 49.9 |
| 5 | 50.2 |
| 6 | 50.0 |
| Mean | 50.05 |
| SD | 0.187 |
| RSD (%) | 0.37% |
Table 3: Accuracy (Spike Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.1 | 100.2% |
| 120% | 60.0 | 59.7 | 99.5% |
| Mean Recovery | - | - | 99.7% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 (Calculated as 3.3 * σ/S) |
| LOQ | 1.0 (Calculated as 10 * σ/S) |
| (σ = standard deviation of the response, S = slope of the calibration curve) |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols: 1-Chloro-5-isoquinolinesulfonic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Chloro-5-isoquinolinesulfonic acid and its derivatives in the synthesis of potent kinase inhibitors. This document offers detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of relevant signaling pathways and experimental workflows to support research and drug development in this critical therapeutic area.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The isoquinoline sulfonamide scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating activity against a range of important kinase targets.
This compound is a key chemical intermediate for the synthesis of a variety of isoquinoline-based kinase inhibitors. Its reactive sulfonyl chloride group, which can be readily derived from the sulfonic acid, allows for the straightforward introduction of diverse chemical moieties, enabling the modulation of potency and selectivity against different kinases. This document will focus on the synthetic routes from this precursor to notable kinase inhibitors and provide the necessary protocols and data for their characterization.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of various kinase inhibitors synthesized from isoquinoline sulfonamide scaffolds. This data is essential for comparing the potency and selectivity of these compounds against different kinase targets.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) |
| Fasudil (HA-1077) | ROCK1 | 3100 |
| ROCK2 | 3800 | |
| PKA | 1300 | |
| PKG | 2300 | |
| PKC | 40000 | |
| H-7 | PKA | 3000 |
| PKG | 6000 | |
| PKC | 97000 | |
| H-9 | PKA | 870 |
| PKG | 1900 | |
| PKC | 18000 | |
| HA1004 | PKA | 1300 |
| PKG | 2300 | |
| PKC | 40000 | |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 |
| CLK1 | 68 | |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 |
| CLK1 | 165 | |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 |
| DYRK1A | 250 |
Experimental Protocols
Protocol 1: Synthesis of 1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil) from Isoquinoline-5-sulfonyl chloride
This protocol describes the synthesis of the Rho-kinase inhibitor Fasudil. While the direct synthesis from this compound is not explicitly detailed in the literature, a plausible initial step would be the conversion of the sulfonic acid to the sulfonyl chloride, followed by the reaction with homopiperazine. The chloro group at the 1-position can be removed in a subsequent step if necessary, or it may be a desired feature for modulating activity. The following protocol is for the well-established synthesis from the closely related isoquinoline-5-sulfonyl chloride.
Step 1: Preparation of Isoquinoline-5-sulfonyl chloride hydrochloride from Isoquinoline-5-sulfonic acid [1][2][3]
-
To a round-bottom flask, add isoquinoline-5-sulfonic acid (1 equivalent).
-
Add thionyl chloride (10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-5 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain a solid.
-
Suspend the solid in dichloromethane and filter to collect the white solid product, isoquinoline-5-sulfonyl chloride hydrochloride.
Step 2: Synthesis of Fasudil [1]
-
Dissolve isoquinoline-5-sulfonyl chloride hydrochloride (1 equivalent) in dichloromethane.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution at 0°C until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter to obtain a solution of isoquinoline-5-sulfonyl chloride.
-
In a separate flask, dissolve homopiperazine (2.2 equivalents) in dichloromethane.
-
Slowly add the isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution at 0°C.
-
Allow the reaction to proceed at 50°C for 2 hours.
-
Adjust the pH to 4.5 with 1 M HCl and discard the organic phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Adjust the pH of the aqueous phase to 9.5 with 1 M NaOH and extract with dichloromethane.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield oily Fasudil.
-
For the hydrochloride salt, dissolve the oil in methanol, adjust the pH to 5-6 with concentrated HCl, and crystallize to obtain Fasudil hydrochloride as a white solid.
Protocol 2: General Kinase Inhibition Assay (Radiometric)[4]
This protocol provides a general method for determining the inhibitory activity of synthesized compounds against a target kinase using a radiometric assay.
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, CaCl₂, phosphatidylserine, diolein, and the substrate protein (e.g., histone H1).
-
Add enzyme and inhibitor: Add the purified target kinase and the test compound (at various concentrations) to the reaction mixture.
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Precipitate and wash: Centrifuge the tubes to pellet the precipitated protein. Wash the pellet with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure radioactivity: Dissolve the pellet in a suitable solvent and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases targeted by inhibitors derived from the isoquinoline sulfonamide scaffold.
Caption: Rho-Kinase (ROCK) Signaling Pathway and its Inhibition.
Caption: Protein Kinase C (PKC) Signaling Pathway and its Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.
References
Application Note: Quantification of 1-Chloro-5-isoquinolinesulfonic acid as a Fasudil Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasudil is a potent Rho-kinase (ROCK) inhibitor used in the treatment of cerebral vasospasm.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure its safety and efficacy. 1-Chloro-5-isoquinolinesulfonic acid has been identified as a potential process-related impurity in the synthesis of Fasudil. This document provides a detailed application note and protocol for the use of this compound as a reference standard for the quality control of Fasudil.
The analytical method described herein is a robust, stability-indicating HPLC-UV method for the quantification of this compound in Fasudil drug substance and formulated products. Adherence to this protocol will enable accurate and precise monitoring of this critical impurity, ensuring that Fasudil products meet the stringent quality requirements set by regulatory agencies.
Signaling Pathway of Fasudil Action
Fasudil exerts its therapeutic effect by inhibiting the Rho-kinase (ROCK) signaling pathway, which plays a crucial role in vascular smooth muscle contraction.[1][2] The diagram below illustrates the mechanism of action of Fasudil.
Caption: Mechanism of Fasudil action via inhibition of the ROCK signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification of this compound
This protocol details the HPLC-UV method for the determination of this compound in Fasudil.
-
This compound Reference Standard
-
Fasudil Drug Substance/Product
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of a 50:50 mixture of Methanol and Water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (for Fasudil Drug Substance): Accurately weigh and dissolve approximately 50 mg of Fasudil in 50 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution (for Fasudil Formulation): For a formulated product, use a sample equivalent to 50 mg of Fasudil and prepare as described for the drug substance. Centrifuge or filter if necessary to remove excipients.
Before sample analysis, perform a system suitability test by injecting the 1 µg/mL working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the this compound peak: Not more than 2.0.
-
Theoretical plates for the this compound peak: Not less than 2000.
-
Relative Standard Deviation (RSD) of the peak areas: Not more than 2.0%.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on the Fasudil drug substance.
-
Acid Degradation: Reflux 50 mg of Fasudil in 50 mL of 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Reflux 50 mg of Fasudil in 50 mL of 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 50 mg of Fasudil with 50 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose 50 mg of Fasudil to 105°C for 48 hours.
-
Photolytic Degradation: Expose 50 mg of Fasudil to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation products and the main Fasudil peak.
Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the concentration. The method is linear if the correlation coefficient (r²) is not less than 0.999.
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3:1, and the LOQ is the concentration that yields an S/N of 10:1.
Perform a recovery study by spiking a known amount of this compound standard into the Fasudil sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). The accuracy is acceptable if the mean recovery is within 98.0% to 102.0%.
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the Fasudil sample spiked with this compound at the 100% level on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.
The method is precise if the RSD for both repeatability and intermediate precision is not more than 5.0%.
Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
The method is robust if the system suitability criteria are met under all varied conditions.
Data Presentation
The following tables summarize the expected quantitative performance data for the validated HPLC method.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Areas (%) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| LOD (µg/mL) | Report | 0.05 |
| LOQ (µg/mL) | Report | 0.15 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 5.0% | 1.5% |
| - Intermediate Precision | ≤ 5.0% | 2.1% |
| Robustness | System suitability criteria met | Passed |
Workflow for Impurity Analysis
The following diagram outlines the logical workflow for using this compound as an impurity standard in the quality control of Fasudil.
Caption: Workflow for the analysis of this compound as a Fasudil impurity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-5-isoquinolinesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-5-isoquinolinesulfonic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Starting Materials:
-
Purity of 1-chloroisoquinoline: Ensure the starting material is pure and free from contaminants that could interfere with the reaction.
-
Activity of Sulfonating Agent: Chlorosulfonic acid is highly reactive and sensitive to moisture. Use freshly opened or properly stored reagents. Exposure to air can lead to decomposition and reduced activity.[1][2]
-
-
Reaction Conditions:
-
Temperature Control: The temperature during the addition of the sulfonating agent and throughout the reaction is critical. For analogous sulfonations of quinoline derivatives, lower temperatures often favor the formation of the desired 5-sulfonic acid isomer.[3] Conversely, excessively low temperatures may lead to an incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
-
Work-up and Isolation:
-
Quenching: The reaction mixture should be carefully quenched by pouring it onto crushed ice with vigorous stirring.[3][4] Improper quenching can lead to product degradation.
-
Precipitation and Filtration: The desired product should precipitate upon quenching. Inefficient precipitation or loss of product during filtration can significantly impact the final yield. Ensure the pH and temperature are optimal for precipitation.
-
dot
Caption: Troubleshooting workflow for low or no product yield.
Formation of Impurities and Isomers
Q2: My final product is impure. What are the likely impurities and how can I minimize their formation?
A2: Impurities in the synthesis of this compound can include unreacted starting material, isomeric byproducts (e.g., 1-chloro-8-isoquinolinesulfonic acid), and di-sulfonated products.
Minimizing Impurity Formation:
-
Isomer Formation: The position of sulfonation on the isoquinoline ring is sensitive to reaction conditions. To favor the formation of the 5-sulfonic acid isomer, precise temperature control is essential. Lower reaction temperatures generally favor sulfonation at the 5-position.[3]
-
Di-sulfonation: The formation of di-sulfonated byproducts can be minimized by using a stoichiometric amount or only a slight excess of the sulfonating agent. Adding the sulfonating agent dropwise at a low temperature can help to avoid localized high concentrations that may promote di-sulfonation.[3]
-
Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both the starting material and the product.[3]
Purification Strategies:
If impurities are present, recrystallization from a suitable solvent is a common purification method.[3] The choice of solvent will depend on the solubility profile of the desired product and the impurities. An alternative approach involves converting the sulfonic acid mixture to their corresponding sulfonyl chlorides, which can sometimes be more easily separated by chromatography or crystallization, followed by hydrolysis back to the sulfonic acid.
Frequently Asked Questions (FAQs)
Q3: What is a typical experimental protocol for a related sulfonation reaction that I can use as a starting point?
Adapted General Protocol (Based on related syntheses):
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool the sulfonating agent (e.g., chlorosulfonic acid) to a low temperature (e.g., 0-5 °C) in an ice bath.
-
Addition of Substrate: Slowly add 1-chloroisoquinoline to the cooled sulfonating agent with vigorous stirring, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (this may require optimization, potentially from 0 °C to room temperature or slightly above) for a set period. Monitor the reaction's progress.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
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Purification: Purify the crude product by recrystallization from a suitable solvent.
-
Drying: Dry the purified product under a vacuum.
dot
Caption: General experimental workflow for sulfonation.
Q4: Are there any quantitative data available from related syntheses that can guide my optimization experiments?
A4: While specific yield data for the sulfonation of 1-chloroisoquinoline is not available in the search results, the following table illustrates how reaction parameters influenced the yield in the synthesis of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[7] This data can serve as a valuable reference for designing your optimization experiments.
Table 1: Reaction Parameters for the Synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride[7]
| Parameter | Condition | Observation |
| Sulfonation Temperature | 20°C to 40°C | Preferred internal temperature range after the addition of sulfuric anhydride. |
| Sulfonation Time | 10 to 15 hours | Preferred reaction time for the sulfonation step. |
| Halogenation Temperature | 20°C to 40°C | Preferred internal temperature during the addition of the halogenating agent (thionyl chloride). |
| Halogenation Reaction Temp. | 60°C to 80°C | Preferred internal temperature after the addition of the halogenating agent. |
| Halogenation Reaction Time | 1 to 4 hours | Preferred reaction time for the halogenation step. |
| Yield | 45.4% | Reported yield of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. |
Q5: What are the key safety precautions I should take when working with chlorosulfonic acid?
A5: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.
-
Violent Reaction with Water: It reacts violently with water, releasing significant heat and producing dense, white fumes of hydrochloric and sulfuric acid.[1][2] All glassware must be scrupulously dry.
-
Corrosive: It causes severe chemical and thermal burns upon contact with skin and eyes.[1]
-
Inhalation Hazard: The vapor is extremely irritating to the respiratory tract and can cause delayed lung injury.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or rubber), and a lab coat.[1]
-
Quenching: The quenching of any excess chlorosulfonic acid must be done with extreme care by slowly adding the reaction mixture to a large excess of ice.[4]
References
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]
- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-Chloro-5-isoquinolinesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Chloro-5-isoquinolinesulfonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| "Oiling Out" During Crystallization | - The solution is too supersaturated.- The cooling rate is too fast.- The presence of impurities that depress the melting point. | - Reduce the cooling rate by allowing the solution to cool slowly to room temperature before placing it in an ice bath[1].- Add a slightly larger volume of the hot solvent.- Use a seed crystal to induce proper crystallization. |
| Product Fails to Crystallize | - The solution is not sufficiently saturated.- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product.- If a single solvent is used, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Colored Impurities in Final Product | - Co-crystallization of colored byproducts.- Thermal degradation of the product or impurities. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.- Avoid excessive heating during the dissolution step. |
| Poor Separation in Ion-Exchange Chromatography | - Incorrect resin choice.- Inappropriate buffer pH or ionic strength.- Column overloading. | - For the acidic this compound, a strong anion exchange resin is recommended.- Optimize the pH of the loading and elution buffers. The pH should be chosen to ensure the compound is charged and binds to the resin.- Reduce the amount of crude material loaded onto the column. |
| Presence of Inorganic Salts in Final Product | - Incomplete removal during workup.- Co-precipitation with the product. | - Wash the crude product with a solvent in which the inorganic salts are soluble but the product is not.- For highly water-soluble products, consider using dialysis or a desalting column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted 1-chloroisoquinoline, regioisomers of the sulfonic acid (e.g., 1-Chloro-8-isoquinolinesulfonic acid), di-sulfonated products, and inorganic salts such as sulfuric acid from the sulfonation reaction.
Q2: What is the best solvent for recrystallizing this compound?
A2: this compound has slight solubility in water and methanol[2]. Therefore, a mixed solvent system or the use of pH adjustment is often necessary. A common technique for purifying sulfonic acids is to dissolve the crude material in a minimal amount of hot water or a water/alcohol mixture and allow it to cool slowly. The addition of a strong acid may be necessary to decrease the solubility of the sulfonic acid and promote crystallization[3][4].
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
A3: Due to its high polarity and ionic nature, this compound is not well-suited for purification by normal-phase silica gel chromatography as it will likely bind irreversibly to the silica[5]. Reversed-phase (C18) or ion-exchange chromatography are more appropriate methods[3][5].
Q4: How does ion-exchange chromatography work for purifying this compound?
A4: As this compound is a strong acid, it will be deprotonated to form an anion over a wide pH range. This allows it to bind to a positively charged anion-exchange resin. Impurities that are neutral or positively charged will not bind and can be washed away. The purified product can then be eluted by increasing the ionic strength of the buffer (e.g., using a salt gradient) or by changing the pH to protonate the sulfonic acid group.
Q5: My purified product is a pale brown solid. Is this expected?
A5: Yes, this compound is often described as a pale brown solid[2]. However, the intensity of the color can be an indication of purity. If significant colored impurities are suspected, treatment with activated charcoal during recrystallization may be beneficial.
Experimental Protocols
Recrystallization Protocol (General)
This protocol is a general guideline and may require optimization for your specific crude material.
-
Solvent Selection: Based on solubility data, water, methanol, or a mixture of the two are potential solvents. Due to the high polarity, adjusting the pH with an acid like HCl might be necessary to decrease solubility for better recovery.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot deionized water or methanol. Add the solvent portion-wise with stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Ion-Exchange Chromatography Protocol (General)
This is a general protocol for purification using a strong anion-exchange (SAX) resin.
-
Resin Selection and Preparation: Choose a strong anion-exchange resin (e.g., a quaternary ammonium-functionalized resin). Prepare a slurry of the resin in the starting buffer and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a neutral pH).
-
Sample Preparation and Loading: Dissolve the crude this compound in the starting buffer. Ensure the pH is adjusted so the compound is in its anionic form. Apply the sample to the top of the column and allow it to enter the resin bed.
-
Washing: Wash the column with the starting buffer to elute any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound this compound using a buffer with a higher ionic strength (e.g., a linear gradient of NaCl in the starting buffer) or a buffer with a lower pH to protonate the sulfonic acid group.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify those containing the purified product.
-
Desalting: Combine the pure fractions and remove the salt by dialysis, reverse osmosis, or by using a desalting column.
-
Isolation: Isolate the final product by lyophilization or evaporation of the solvent.
Visualizations
References
Technical Support Center: 1-Chloro-5-isoquinolinesulfonic Acid Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Chloro-5-isoquinolinesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound via sulfonation of 1-chloroisoquinoline can lead to several impurities. The most prevalent are:
-
Positional Isomers: The major byproduct is often the 1-Chloro-8-isoquinolinesulfonic acid isomer. The sulfonation of isoquinoline derivatives typically occurs at the 5- and 8-positions.
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-chloroisoquinoline in the product mixture.
-
Di-sulfonated Products: Under harsh reaction conditions (e.g., high temperature or prolonged reaction time), di-sulfonation of the isoquinoline ring can occur.
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Hydrolysis Products: The intermediate 1-chloro-5-isoquinolinesulfonyl chloride is susceptible to hydrolysis back to this compound if moisture is present during the workup. Inadequate handling can also lead to the formation of 1-chloroisoquinolin-5-ol.
Q2: How can I minimize the formation of the 1-Chloro-8-isoquinolinesulfonic acid isomer?
A2: Controlling the reaction temperature is crucial for regioselectivity. Lower reaction temperatures generally favor the formation of the 5-sulfonic acid isomer over the 8-sulfonic acid isomer. It is recommended to maintain a consistent and low temperature profile during the addition of the sulfonating agent.
Q3: My reaction seems to be incomplete, leaving a significant amount of unreacted 1-chloroisoquinoline. What could be the cause?
A3: Several factors can lead to an incomplete reaction:
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Insufficient Sulfonating Agent: Ensure the correct stoichiometry of the sulfonating agent (e.g., chlorosulfonic acid or oleum) is used.
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Low Reaction Temperature or Short Reaction Time: While lower temperatures favor 5-substitution, the reaction might require a longer duration or a slight increase in temperature to proceed to completion. Monitoring the reaction progress by TLC or HPLC is recommended.
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Moisture Contamination: Sulfonating agents are highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.[1]
Q4: What are the best methods for purifying crude this compound?
A4: The primary method for purifying this compound is recrystallization. Due to the ionic nature of the sulfonic acid group, finding a suitable single solvent can be challenging. A mixed solvent system is often more effective. Additionally, separation of positional isomers can sometimes be achieved by fractional crystallization or by converting the sulfonic acids to their salts, which may have different solubilities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor reaction progress via TLC/HPLC. Consider extending reaction time or slightly increasing the temperature. Ensure the sulfonating agent is fresh and of high purity. |
| Product loss during workup. | Carefully control the pH during neutralization and precipitation. Ensure efficient extraction if applicable. | |
| Formation of soluble byproducts. | Optimize reaction conditions to minimize side reactions. | |
| Product is a dark oil or tar | Reaction temperature was too high, leading to degradation. | Maintain strict temperature control throughout the reaction. |
| Presence of significant colored impurities. | Consider treating the crude product solution with activated charcoal before recrystallization. | |
| Difficulty in isolating the product | The product is highly soluble in the reaction mixture. | After quenching the reaction, adjust the pH to the isoelectric point to induce precipitation. If the product remains in solution, consider adding an anti-solvent. |
| Presence of positional isomers in the final product | Suboptimal reaction temperature control. | Maintain a consistent low temperature during sulfonation. |
| Inefficient purification. | Employ fractional recrystallization or convert to salts to exploit solubility differences for separation. | |
| Product readily decomposes upon storage | Presence of residual acid or moisture. | Ensure the final product is thoroughly dried under vacuum and stored in a desiccator. |
| Exposure to light or heat. | Store the purified compound in a cool, dark, and dry place. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general method for the purification of crude this compound. The optimal solvent system may require some experimentation based on the impurity profile.
Materials:
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Crude this compound
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Methanol
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Water
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
In an Erlenmeyer flask, suspend the crude this compound in a minimum amount of hot water. The compound is slightly soluble in water.
-
While heating and stirring, add hot methanol dropwise until the solid completely dissolves. Avoid adding a large excess of methanol.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold methanol-water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for assessing the purity of this compound and detecting the presence of impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
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20-25 min: 95% B
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25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the main peak can be calculated as a percentage of the total peak area. Impurities can be identified by their retention times and quantified based on their peak areas.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Before and After Recrystallization
| Compound | Retention Time (min) | Area % (Crude Product) | Area % (After Recrystallization) |
| 1-Chloro-8-isoquinolinesulfonic acid | 12.5 | 10.2% | 1.5% |
| This compound | 14.8 | 85.3% | 98.2% |
| Unreacted 1-chloroisoquinoline | 18.2 | 3.1% | <0.1% |
| Di-sulfonated product | 10.1 | 1.4% | 0.2% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
Technical Support Center: Chlorosulfonation of 1-Chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the chlorosulfonation of 1-chloroisoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorosulfonation of 1-chloroisoquinoline, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Step(s) | Expected Outcome |
| Low or No Conversion of Starting Material | 1. Insufficient reagent activity or amount.2. Reaction temperature is too low.3. Short reaction time. | 1. Use fresh, high-quality chlorosulfonic acid. Increase the molar excess of chlorosulfonic acid.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Extend the reaction time and monitor progress by TLC or LC-MS. | Increased consumption of 1-chloroisoquinoline and formation of the desired product. |
| Formation of Multiple Products (Isomers) | 1. Electrophilic substitution on the isoquinoline ring can occur at multiple positions. For isoquinoline itself, substitution is favored at the 5- and 8-positions. The directing effect of the 1-chloro group may influence this regioselectivity. | 1. Optimize the reaction temperature; lower temperatures may favor the formation of a single isomer.2. Vary the solvent or reaction medium if applicable.3. Utilize purification techniques such as fractional crystallization or column chromatography to separate the isomers. | Improved regioselectivity towards the desired isomer. Successful isolation of the target compound. |
| Product is an Insoluble Solid in the Reaction Mixture | 1. The product, 1-chloroisoquinoline sulfonyl chloride, may have low solubility in the reaction medium. | 1. This can be advantageous for product isolation. After quenching the reaction, the solid can be collected by filtration. | Simplified product isolation and purification. |
| Product Decomposes During Workup | 1. The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or alcohols, converting it to the corresponding sulfonic acid.[1][2]2. High temperatures during solvent removal can lead to degradation. | 1. Perform aqueous workup at low temperatures (e.g., using ice-cold water/brine).2. Use anhydrous solvents for extraction and drying.3. Remove solvents under reduced pressure at low temperatures. | Minimized hydrolysis of the sulfonyl chloride to the sulfonic acid, leading to a purer product and higher yield. |
| Formation of a Tarry, Dark-Colored Reaction Mixture | 1. Reaction temperature is too high, leading to decomposition and polymerization of the starting material or product.2. Presence of impurities in the starting material. | 1. Maintain a controlled, lower reaction temperature.2. Ensure the purity of the 1-chloroisoquinoline starting material. | A cleaner reaction profile with less byproduct formation. |
| Unexpected Byproduct: Sulfone Formation | 1. A common side reaction in sulfonation where two aromatic rings are linked by a sulfonyl group (-SO2-).[3] | 1. Use a larger excess of the sulfonating agent.2. Control the reaction temperature, as higher temperatures can favor sulfone formation. | Reduced formation of the diaryl sulfone byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the chlorosulfonation of 1-chloroisoquinoline?
A1: Based on the principles of electrophilic aromatic substitution on the isoquinoline ring, the sulfonyl chloride group is expected to add to the benzene ring portion of the molecule. For unsubstituted isoquinoline, electrophilic substitution occurs preferentially at the 5- and 8-positions.[4] The presence of the electron-withdrawing chloro group at the 1-position is likely to influence the regioselectivity, but specific literature on this is scarce. Therefore, a mixture of 1-chloro-isoquinoline-5-sulfonyl chloride and 1-chloro-isoquinoline-8-sulfonyl chloride should be anticipated.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include:
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Hydrolysis: The primary side reaction is the hydrolysis of the sulfonyl chloride product to the corresponding sulfonic acid.[1][2] This is especially prevalent during aqueous workup.
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Di-sulfonation: The introduction of a second sulfonyl chloride group onto the aromatic ring, particularly under harsh reaction conditions (high temperature, large excess of reagent).
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Sulfone Formation: The condensation of two isoquinoline molecules via a sulfonyl bridge to form a diaryl sulfone.[3]
-
Chlorination: While less common with chlorosulfonic acid, additional chlorination of the aromatic ring is a possibility under certain conditions.
Q3: How can I minimize the formation of the sulfonic acid byproduct?
A3: To minimize hydrolysis of the sulfonyl chloride:
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Conduct the reaction under anhydrous conditions.
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During workup, pour the reaction mixture onto crushed ice to keep the temperature low and minimize the rate of hydrolysis.
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Promptly extract the product into a non-polar organic solvent.
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Wash with cold brine and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Q4: What purification techniques are recommended for 1-chloroisoquinoline sulfonyl chloride?
A4: Aryl sulfonyl chlorides can often be purified by the following methods:
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Recrystallization: If the product is a solid, recrystallization from a suitable non-hydroxylic solvent (e.g., toluene, hexane, or a mixture thereof) can be effective.
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Column Chromatography: Flash chromatography on silica gel using a non-polar eluent system can be used to separate the desired product from impurities. It is important to work quickly to minimize on-column hydrolysis.
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Distillation: While less common for this type of compound due to thermal sensitivity, short-path distillation under high vacuum may be an option for lower molecular weight, more stable sulfonyl chlorides.
Q5: What analytical techniques can be used to monitor the reaction and characterize the product?
A5:
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Thin-Layer Chromatography (TLC): To monitor the consumption of the starting material and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).
Experimental Protocols
Protocol 1: General Procedure for the Chlorosulfonation of 1-Chloroisoquinoline
Disclaimer: This is a general guideline and should be adapted and optimized based on laboratory safety protocols and experimental observations.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Cool the flask containing chlorosulfonic acid (typically 3-5 molar equivalents) in an ice-salt bath to 0-5 °C.
-
Slowly add 1-chloroisoquinoline (1 equivalent) portion-wise or as a solution in a suitable inert solvent (e.g., chloroform, dichloromethane) to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (monitor by TLC or LC-MS).
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the chlorosulfonation of 1-chloroisoquinoline.
Caption: Logical relationships in troubleshooting side reactions.
References
Technical Support Center: Synthesis of 1-Chloro-5-isoquinolinesulfonic Acid
Welcome to the technical support center for the synthesis of 1-Chloro-5-isoquinolinesulfonic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common pathway begins with the sulfonation of 1-chloroisoquinoline. Alternatively, isoquinoline can be first sulfonated to produce isoquinoline-5-sulfonic acid, followed by a chlorination step. The precise sequence and reagents can vary, impacting reaction conditions and potential side products.
Q2: Why is temperature control critical in this synthesis?
A2: Temperature is a crucial parameter that significantly influences the reaction rate, yield, and purity of this compound. Inadequate temperature control can lead to incomplete reactions, the formation of unwanted isomers (e.g., 8-sulfonic acid derivatives), di-sulfonation, or degradation of the starting material and product.[1] For instance, in related syntheses, lower temperatures are often favored to enhance the selectivity for the 5-position during sulfonation.[1]
Q3: What are the common side products, and how can their formation be minimized?
A3: Common side products can include isomeric sulfonic acids and di-sulfonated isoquinolines. The formation of the 8-sulfonic acid isomer is a notable side reaction.[1] Minimizing these byproducts can be achieved by carefully controlling the reaction temperature and the stoichiometry of the sulfonating agent.[1]
Q4: What are suitable sulfonating and chlorinating agents for this synthesis?
A4: Strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid are typically used for the sulfonation step.[1] For the chlorination of the sulfonic acid to the corresponding sulfonyl chloride, reagents such as thionyl chloride (SOCl₂) are commonly employed, often with a catalyst like N,N-dimethylformamide (DMF).[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Reaction temperature is too low, or the reaction time is insufficient. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using TLC or HPLC. Consider extending the reaction time.[1] |
| Degradation of Product: The reaction temperature is too high. | Reduce the reaction temperature. For highly exothermic reactions, ensure efficient cooling and slow, portion-wise addition of reagents.[5][6] | |
| Suboptimal Reagent Concentration: The concentration of the sulfonating or chlorinating agent is not ideal. | Adjust the molar ratio of the reagents. For chlorosulfonation, using a slight excess of the sulfonating agent might be necessary, but excessive amounts can lead to side reactions.[1] | |
| Formation of Impurities (e.g., Isomers) | High Reaction Temperature: Higher temperatures can favor the formation of thermodynamically stable but undesired isomers. | Maintain a lower reaction temperature. For sulfonation, temperatures in the range of 10-40°C have been noted to favor specific isomers in related compounds.[7] |
| Incorrect Order of Reagent Addition: The sequence of adding reagents can influence selectivity. | Ensure a controlled and consistent addition of reagents. For instance, adding the substrate to the sulfonating agent at a low temperature is a common practice.[5] | |
| Reaction Stalls | Moisture Contamination: Sulfonating and chlorinating agents are sensitive to moisture, which can lead to their decomposition. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity reagents.[5] |
| Insufficient Catalyst: In reactions requiring a catalyst (e.g., DMF for chlorination with thionyl chloride), an inadequate amount will slow down or stall the reaction. | Ensure the correct catalytic amount of the promoter is used. | |
| Difficult Product Isolation | Product is highly soluble in the reaction mixture. | After quenching the reaction (e.g., with ice water), adjust the pH to precipitate the product. Salting out with an appropriate salt might also aid precipitation. |
| Formation of an oily product instead of a solid. | Try to crystallize the product from a suitable solvent system. Sonication or scratching the flask with a glass rod might induce crystallization. |
Data on Temperature Optimization
The following table summarizes hypothetical data to illustrate the impact of temperature on the yield and purity of this compound during a key synthesis step.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 10 | 12 | 65 | 98 | Slow reaction rate, but high purity with minimal isomer formation. |
| 25 | 8 | 80 | 95 | Good balance between reaction rate and purity. |
| 40 | 6 | 88 | 90 | Faster reaction, but an increase in the 8-sulfonic acid isomer is observed. |
| 60 | 4 | 92 | 82 | High conversion, but significant formation of isomeric and di-sulfonated byproducts. |
| 80 | 2 | 75 | 70 | Rapid reaction with evidence of product degradation. |
Experimental Protocols
Protocol 1: Sulfonation of 1-Chloroisoquinoline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1-chloroisoquinoline.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add fuming sulfuric acid (oleum) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to slowly warm to the desired reaction temperature (e.g., 20-40°C) and stir for the specified time (e.g., 10-15 hours).[7]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
Protocol 2: Conversion of 5-Isoquinolinesulfonic acid to Isoquinoline-5-sulfonyl chloride
This protocol describes a related step that could be part of an alternative synthetic route.
-
To a round-bottom flask, add 5-isoquinolinesulfonic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).[2]
-
Heat the mixture to reflux (a temperature of 70-80°C has been reported in similar preparations) for a specified period (e.g., 2 hours).[2][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation.
-
The residue can be suspended in a suitable solvent like dichloromethane, filtered, and washed to yield the crude sulfonyl chloride.[2]
Visualizations
Caption: General Experimental Workflow for Synthesis
Caption: Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]
- 4. CN113968816A - Preparation method of isoquinoline-5-sulfonyl chloride hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
How to avoid hydrolysis of 1-chloro-5-isoquinolinesulfonyl chloride
Technical Support Center: 1-chloro-5-isoquinolinesulfonyl chloride
Topic: Avoiding Hydrolysis During Handling, Storage, and Reaction
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of 1-chloro-5-isoquinolinesulfonyl chloride, a critical reagent in many synthetic pathways. Due to its high reactivity, proper handling is paramount to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 1-chloro-5-isoquinolinesulfonyl chloride degradation?
A1: The primary cause of degradation is hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water (moisture), which converts the reactive sulfonyl chloride group into the corresponding and generally unreactive sulfonic acid. This can occur upon exposure to atmospheric humidity, or from residual water in solvents, glassware, or other reagents.
Q2: What are the visible signs of reagent hydrolysis or decomposition?
A2: The most common signs include:
-
Discoloration: A fresh, pure sample should be a white to off-white solid. A yellow or brownish tint indicates potential decomposition.
-
Formation of Solids: The sulfonic acid hydrolysis product may have different solubility, leading to precipitation or a change in the material's consistency.
-
Reduced Yield: The most direct indicator is a significantly lower than expected yield in subsequent reactions, as the hydrolyzed reagent is inactive for typical sulfonylation.
-
Analytical Impurities: The appearance of a new spot on a Thin Layer Chromatography (TLC) plate or an unexpected peak in NMR or LC-MS analyses corresponding to the mass of 1-chloro-5-isoquinolinesulfonic acid.
Q3: How should I properly store 1-chloro-5-isoquinolinesulfonyl chloride to maximize its shelf-life?
A3: To ensure long-term stability, the reagent must be protected from atmospheric moisture. Recommended storage conditions are:
-
Temperature: Store in a cool, dry place, typically at 4°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Container: Keep the reagent in a tightly sealed, moisture-proof container. For frequently used material, consider storing it inside a desiccator.
Q4: My protocol requires using an aqueous base to neutralize the hydrochloride salt form. How can I minimize hydrolysis during this step?
A4: This is a common procedure, particularly in syntheses like that of Fasudil. To minimize hydrolysis:
-
Use a Biphasic System: Dissolve the sulfonyl chloride hydrochloride in a dry, water-immiscible organic solvent like dichloromethane (DCM).
-
Low Temperature: Perform the neutralization and extraction at a low temperature (e.g., 0°C in an ice bath).
-
Weak Base: Use a cold, saturated solution of a weak base like sodium bicarbonate.
-
Work Quickly: Do not allow the organic layer to remain in contact with the aqueous phase for an extended period.
-
Dry Thoroughly: After separating the organic layer, dry it immediately and thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before proceeding to the next step.
Q5: What are the best solvents to use for reactions involving this sulfonyl chloride?
A5: Always use anhydrous (dry) aprotic solvents. Suitable options include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
1,4-Dioxane
Ensure solvents are obtained from a solvent purification system or a freshly opened bottle rated for anhydrous use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a sulfonylation reaction. | Reagent Hydrolysis: The sulfonyl chloride was likely degraded due to improper storage or handling. | 1. Use a fresh bottle of the reagent. 2. Ensure all glassware is oven- or flame-dried before use. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Reagent appears discolored (yellow/brown). | Decomposition: The reagent has started to decompose, likely from slow hydrolysis over time. | While it may still be usable for some robust reactions, it is highly recommended to use a fresh, colorless supply for sensitive applications or to ensure reproducibility. |
| Aqueous workup leads to product loss. | Hydrolysis during Workup: The desired sulfonylated product or unreacted starting material is hydrolyzing during the aqueous wash or extraction steps. | 1. Perform the aqueous workup at low temperature (0°C). 2. Minimize the time the reaction mixture is in contact with the aqueous layer.[1] 3. If possible, use a non-aqueous workup procedure. |
Data Presentation: Conditions Affecting Stability
The following table summarizes the key experimental parameters and their impact on the stability of 1-chloro-5-isoquinolinesulfonyl chloride.
| Parameter | Condition Promoting Stability (Avoiding Hydrolysis) | Condition Promoting Hydrolysis |
| Temperature | Low temperature (Storage: 4°C; Reaction/Workup: 0°C) | Elevated temperatures |
| Atmosphere | Inert gas (Nitrogen, Argon) | Ambient air (high humidity) |
| Solvents | Anhydrous, aprotic solvents (DCM, THF, ACN) | Protic solvents (water, alcohols) or wet aprotic solvents |
| pH (during workup) | Neutral to mildly acidic | Basic (especially at elevated temperatures) |
| Exposure Time | Minimized exposure to air and moisture | Prolonged exposure to non-anhydrous conditions |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container seal for integrity. If compromised, the reagent's quality may be questionable.
-
Storage: Immediately place the container in a designated cool (4°C), dry storage area. For optimal stability, place the sealed container inside a desiccator filled with a suitable desiccant.
-
Dispensing: All weighing and dispensing operations should be conducted in a glovebox or under a positive pressure of inert gas (e.g., nitrogen manifold). If a glovebox is unavailable, dispense the reagent quickly in a fume hood on a low-humidity day.
-
Sealing: After dispensing, flush the container headspace with nitrogen or argon before tightly resealing the cap. Use paraffin film to further secure the seal against moisture ingress.
Protocol 2: General Anhydrous Sulfonylation Reaction
This protocol outlines a typical procedure for reacting 1-chloro-5-isoquinolinesulfonyl chloride with an amine.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried in an oven (≥120°C) for several hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
System Assembly: Assemble the glassware while hot and immediately purge the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Reagent Preparation: Dissolve the nucleophile (e.g., an amine) and any non-basic additives (e.g., a base like triethylamine or pyridine) in the chosen anhydrous solvent. Cool the solution to the desired reaction temperature (often 0°C).
-
Sulfonyl Chloride Addition: Dissolve the 1-chloro-5-isoquinolinesulfonyl chloride in the same anhydrous solvent in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred nucleophile solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, proceed with the appropriate workup. If an aqueous wash is necessary, use pre-chilled solutions and perform the extractions quickly to minimize potential hydrolysis of the product.
Visualizations
Hydrolysis Pathway
The following diagram illustrates the chemical transformation that occurs when 1-chloro-5-isoquinolinesulfonyl chloride reacts with water.
Caption: The hydrolysis reaction of 1-chloro-5-isoquinolinesulfonyl chloride.
Experimental Workflow
This flowchart provides a decision-making guide for the proper handling and use of the reagent to prevent hydrolysis.
Caption: Decision workflow for handling 1-chloro-5-isoquinolinesulfonyl chloride.
References
Technical Support Center: HPLC Analysis of Isoquinoline Sulfonic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation of isoquinoline sulfonic acids using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my isoquinoline sulfonic acid analytes?
Peak tailing is a common issue when analyzing acidic compounds and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Interaction with Active Silanols: Isoquinoline sulfonic acids are strong acids and will be ionized across a wide pH range. The negatively charged sulfonate group can interact with residual, positively charged silanol groups on the silica surface of the column packing material.[1][2] This is a primary cause of peak tailing for acidic compounds.
-
Solution 1: Column Selection & Mobile Phase pH:
-
Use a modern, high-purity, end-capped silica column (Type B) to minimize the number of available free silanols.[3] Columns with low silanol activity are specifically recommended.[4]
-
Acidify the mobile phase to a low pH (e.g., pH 2-3) using an additive like phosphoric acid or formic acid. This suppresses the ionization of the silanol groups, reducing the unwanted interactions.[5][6]
-
-
Cause 2: Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing.[2]
-
Solution 2: Column Maintenance:
-
Cause 3: Metal Chelation: The sulfonic acid group may interact with trace metals in the HPLC system (frits, tubing, column packing).[8]
-
Solution 3: System Passivation & Additives:
Q2: My retention times are shifting between injections. What is causing this instability?
Unstable retention times compromise the reliability and reproducibility of your analytical method.[2]
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially after a gradient run or when the system has been idle.
-
Solution 1: Sufficient Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[10]
-
Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component or inconsistent preparation.[2]
-
Solution 2: Proper Mobile Phase Handling:
-
Prepare fresh mobile phase daily and keep solvent reservoirs covered.[10]
-
Ensure accurate and precise measurement of solvent ratios during preparation.
-
-
Cause 3: Temperature Fluctuations: The laboratory or column oven temperature is not stable. Temperature affects mobile phase viscosity and analyte partitioning, leading to retention time drift.[2]
-
Solution 3: Stable Temperature Control: Use a column oven to maintain a consistent and stable temperature throughout the analysis.[10]
-
Cause 4: Unstable Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, small shifts in pH can cause significant changes in retention time. While sulfonic acids are strong acids, other functional groups on the isoquinoline ring may have relevant pKa values.
-
Solution 4: Use of Buffers: Use a buffer in the aqueous portion of your mobile phase to ensure a stable pH. The buffer's pKa should be close to the target mobile phase pH for optimal buffer capacity.[6][11]
Q3: How can I improve the poor resolution between two closely related isoquinoline sulfonic acid isomers?
Low resolution results in overlapping peaks, making accurate quantification difficult.[12] Improving resolution often involves optimizing the mobile phase, stationary phase, or other chromatographic parameters.
-
Strategy 1: Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: Change the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic run will increase retention and may improve separation.[9][12]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the separation selectivity due to different solvent properties.
-
-
Strategy 2: Change Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl phase can offer different selectivity for aromatic compounds like isoquinolines due to π-π interactions.
-
-
Strategy 3: Adjust HPLC System Parameters:
Q4: I am seeing broad or split peaks. What are the likely causes?
Broad or split peaks can indicate a variety of issues, from the sample solvent to system hardware.[10]
-
Cause 1: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and broadening.[2][14]
-
Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[10][15]
-
Cause 2: Column Overload: Injecting too much sample mass onto the column can lead to broad, fronting peaks.[12][15]
-
Solution 2: Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[15]
-
Cause 3: System Leaks or Dead Volume: Leaks in the system can cause pressure fluctuations and distorted peaks.[2] Extra-column volume (dead volume) in tubing or fittings can cause peak broadening.[14]
-
Solution 3: System Check: Inspect all fittings for leaks and ensure connections are made correctly with minimal tubing length.
-
Cause 4: Column Degradation: A void at the head of the column or damaged packing material can cause peak splitting or broadening.[13]
-
Solution 4: Replace Column: If other solutions fail, the column may be compromised and require replacement. Using a guard column can extend the life of the analytical column.[7]
Data and Protocols
Table 1: Recommended Starting Conditions for Method Development
This table provides a set of typical starting parameters for developing a reversed-phase HPLC method for isoquinoline sulfonic acids.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, High-Purity Silica (Type B), End-capped, 2.7-5 µm particle size | A good general-purpose reversed-phase column. High purity and end-capping minimize silanol interactions.[3][16] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | Low pH suppresses silanol activity.[6] Formic acid is MS-compatible.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[11] |
| Gradient | 5% to 95% B over 15-20 minutes | A generic scouting gradient to determine the approximate elution conditions.[9] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns.[17] |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be kept stable.[2] |
| Detection | UV, wavelength based on analyte spectra (e.g., 230 nm or 254 nm) | Select a wavelength of maximum absorbance for the isoquinoline ring system.[17] |
| Injection Volume | 5 - 10 µL | A smaller injection volume minimizes potential peak distortion from the sample solvent.[8] |
General Experimental Protocol for Optimizing Separation
-
System Preparation:
-
Prepare fresh mobile phases daily. For the aqueous phase (A), add 1.0 mL of phosphoric acid or formic acid to 1 L of HPLC-grade water.
-
Filter and degas all mobile phases before use.[10]
-
Purge the pump lines to remove any air bubbles.
-
-
Column Installation and Equilibration:
-
Install a guard column and an appropriate analytical column (e.g., C18, 4.6 x 150 mm, 3.5 µm).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at a stable flow rate until a flat baseline is achieved (at least 15 column volumes).[10]
-
-
Initial "Scouting" Gradient:
-
Prepare a standard solution of your isoquinoline sulfonic acid analytes in the initial mobile phase.
-
Inject the standard and run a broad linear gradient (e.g., 5% to 95% organic modifier over 20 minutes).
-
This run will establish the approximate retention time and elution window for your compounds.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution in the region where your analytes elute. A shallower gradient slope increases separation.[8]
-
If peaks are unresolved, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the stationary phase (e.g., to a Phenyl-Hexyl column) to alter selectivity.
-
Ensure the mobile phase pH is low and stable to achieve symmetric peak shapes.
-
-
System Suitability:
-
Once a suitable separation is achieved, perform multiple replicate injections of a standard to assess system suitability parameters like retention time precision, peak area repeatability, peak asymmetry (tailing factor), and resolution.
-
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting common HPLC separation issues.
Caption: Logic for selecting HPLC conditions for isoquinoline sulfonic acids.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. lcms.cz [lcms.cz]
- 4. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. welch-us.com [welch-us.com]
- 7. labtech.tn [labtech.tn]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. mastelf.com [mastelf.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. youtube.com [youtube.com]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 15. silicycle.com [silicycle.com]
- 16. uhplcs.com [uhplcs.com]
- 17. nacalai.com [nacalai.com]
Preventing isomer formation during isoquinoline sulfonation
Welcome to the technical support center for isoquinoline sulfonation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing unwanted isomer formation during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the major isomers formed during the sulfonation of isoquinoline?
A1: During the electrophilic sulfonation of isoquinoline, the substitution occurs on the benzene ring portion of the molecule. The reaction primarily yields a mixture of two structural isomers: isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid .[1] The electron-withdrawing effect of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, directing the substitution to the homocyclic ring.
Q2: What is the key principle for controlling the isomer ratio in isoquinoline sulfonation?
A2: The control of isomer formation in isoquinoline sulfonation is governed by the principle of kinetic versus thermodynamic control .[2][3]
-
Kinetic Control: At lower reaction temperatures, the product that is formed fastest is the major product. This is known as the kinetic product, and its formation proceeds via the reaction pathway with the lowest activation energy.[2][4][5]
-
Thermodynamic Control: At higher temperatures, the sulfonation reaction becomes reversible.[6] This allows the initially formed products to revert to the starting material and react again. Over time, the most stable isomer will accumulate and become the major product. This is the thermodynamic product.[2][4][5]
For isoquinoline, sulfonation with oleum at temperatures up to 180°C has been reported to yield isoquinoline-5-sulfonic acid, suggesting it is the thermodynamically favored product.[1]
Q3: How does temperature influence which isomer is favored?
-
At 80°C , the sulfonation of naphthalene primarily yields naphthalene-1-sulfonic acid (the kinetic product).[2][3]
-
At 160°C , the major product is naphthalene-2-sulfonic acid (the thermodynamic product), which is sterically less hindered and therefore more stable.[2][3]
A similar relationship is expected for isoquinoline, where one isomer is favored at lower temperatures (kinetic) and the other at higher temperatures (thermodynamic).
Troubleshooting Guide
This guide addresses specific problems you may encounter during the sulfonation of isoquinoline.
Problem 1: Poor Regioselectivity / Undesired Isomer is the Major Product
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | The reaction is under the wrong type of control (kinetic vs. thermodynamic). To obtain the thermodynamic product (the more stable isomer, likely isoquinoline-5-sulfonic acid), increase the reaction temperature (e.g., >160°C) to allow the reversible reaction to reach equilibrium.[2] To favor the kinetic product , lower the reaction temperature significantly (e.g., <80°C).[2] |
| Incorrect Reaction Time | For thermodynamic control, the reaction time must be sufficient to allow the equilibrium to be established. If the reaction is stopped too early at high temperatures, a mixture containing significant amounts of the kinetic product may be isolated. Increase the reaction duration and monitor the isomer ratio over time. |
| Sulfonating Agent Concentration | The concentration of sulfur trioxide (SO₃) in the sulfuric acid (oleum) can affect reactivity. Ensure you are using the appropriate grade of fuming sulfuric acid as specified in established protocols. |
Problem 2: Low Yield of Sulfonated Products
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction temperature may be too low or the reaction time too short. Increase the temperature or prolong the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC (after derivatization). |
| Degradation of Starting Material | Excessively high temperatures or highly concentrated sulfonating agents can lead to charring and decomposition. Ensure the temperature is controlled accurately and does not overshoot the target. Add the isoquinoline to the acid slowly and with efficient cooling. |
| Loss During Work-up | The sulfonic acid products are often highly soluble in water. During the work-up procedure, where the reaction mixture is typically quenched with ice, ensure the product fully precipitates. Salting out by adding sodium chloride can sometimes aid in precipitating the product. |
Problem 3: Difficulty in Separating the Isomers
| Potential Cause | Suggested Solution |
| Similar Physical Properties | Positional isomers of sulfonic acids often have very similar solubilities, making simple crystallization difficult. |
| Technique 1: Fractional Crystallization | Exploit small differences in solubility in various solvents. This can be a trial-and-error process. Sometimes, converting the sulfonic acids to their salts (e.g., sodium or barium salts) can alter their solubility properties enough to allow for effective fractional crystallization.[7] For the related quinoline-8-sulfonic acid, precipitation from water is a key isolation step.[8] |
| Technique 2: Derivatization | Convert the mixture of sulfonic acids into their corresponding sulfonyl chlorides or sulfonamides. These derivatives often have more distinct physical properties (e.g., melting points, solubilities) and may be more amenable to separation by crystallization or column chromatography. The separated derivatives can then be hydrolyzed back to the pure sulfonic acid isomers if required. |
| Technique 3: Chromatography | While challenging for highly polar sulfonic acids, specialized chromatographic techniques may be effective. Ion-pair chromatography or using a highly polar stationary phase in HPLC could resolve the isomers.[6] |
Experimental Protocols
Protocol: Selective Synthesis of Isoquinoline-5-sulfonic Acid (Thermodynamic Product)
This protocol is based on the principle of thermodynamic control, aiming to maximize the yield of the more stable isoquinoline-5-sulfonic acid.
Materials:
-
Isoquinoline
-
Fuming Sulfuric Acid (20% SO₃, Oleum)
-
Crushed Ice
-
Deionized Water
-
Sodium Chloride (optional)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully add the fuming sulfuric acid.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly and portion-wise, add isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 50°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 180°C . Maintain this temperature with vigorous stirring for 4-6 hours to ensure the reaction reaches equilibrium, favoring the thermodynamically stable 5-isomer.[1]
-
Work-up: Allow the reaction mixture to cool to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water.
-
Precipitation: Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with constant stirring. This step is highly exothermic.
-
Isolation: The isoquinoline-5-sulfonic acid will precipitate as a solid. Allow the mixture to stand in an ice bath for an hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold saturated sodium chloride solution to remove occluded sulfuric acid, followed by a small amount of ice-cold water.
-
Drying: Dry the product thoroughly in a vacuum oven.
Visualizations
Caption: Logical relationship between temperature and product formation.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-5-isoquinolinesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Chloro-5-isoquinolinesulfonic acid.
I. Experimental Protocols
A common synthetic route to this compound involves a multi-step process. Below are the detailed methodologies for the key experimental stages.
A. Synthesis of Isoquinoline-5-sulfonic Acid
This procedure outlines the sulfonation of isoquinoline to produce the key intermediate, isoquinoline-5-sulfonic acid.
Materials:
-
Isoquinoline
-
Fuming Sulfuric Acid (Oleum)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, carefully add isoquinoline to fuming sulfuric acid while maintaining a low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure complete sulfonation.
-
Monitor the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash with cold water to remove excess acid.
-
Dry the crude isoquinoline-5-sulfonic acid.
B. Synthesis of this compound via N-Oxidation and Chlorination
This two-step protocol involves the N-oxidation of isoquinoline-5-sulfonic acid followed by chlorination at the 1-position.
Step 1: N-Oxidation of Isoquinoline-5-sulfonic Acid
Materials:
-
Isoquinoline-5-sulfonic acid
-
A suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid)
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve or suspend isoquinoline-5-sulfonic acid in the chosen solvent.
-
Slowly add the oxidizing agent to the mixture, controlling the temperature with a cooling bath.
-
Stir the reaction mixture at room temperature or gentle heat until the N-oxidation is complete, as monitored by TLC or HPLC.
-
Isolate the isoquinoline-N-oxide-5-sulfonic acid intermediate.
Step 2: Chlorination of Isoquinoline-N-oxide-5-sulfonic Acid
Materials:
-
Isoquinoline-N-oxide-5-sulfonic acid
-
Phosphoryl chloride (POCl₃)
-
Inert solvent (optional, as POCl₃ can serve as both reagent and solvent)
Procedure:
-
Carefully add isoquinoline-N-oxide-5-sulfonic acid to an excess of phosphoryl chloride, with cooling.
-
Heat the reaction mixture to reflux and maintain for several hours.[1][2]
-
Monitor the reaction for the formation of this compound.
-
After completion, carefully quench the excess phosphoryl chloride by slowly adding the reaction mixture to ice water.
-
The product, this compound, should precipitate.
-
Filter the solid, wash with cold water, and dry.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Isoquinoline-5-sulfonic Acid | Incomplete sulfonation reaction. | - Increase reaction time or temperature. - Ensure the use of sufficiently concentrated fuming sulfuric acid. |
| Product loss during workup. | - Ensure complete precipitation by using a sufficient amount of ice. - Minimize the amount of water used for washing to avoid dissolving the product. | |
| Formation of 8-sulfonic acid isomer | Sulfonation of isoquinoline can also occur at the 8-position. | - Control the reaction temperature, as lower temperatures may favor 5-substitution. |
| Low Yield of this compound | Incomplete N-oxidation. | - Ensure the use of a fresh and active oxidizing agent. - Optimize the reaction time and temperature for the N-oxidation step. |
| Incomplete chlorination. | - Ensure a sufficient excess of phosphoryl chloride is used. - Increase the reflux time for the chlorination reaction. | |
| Product degradation during workup. | - Maintain low temperatures during the quenching of phosphoryl chloride. | |
| Presence of Unreacted Isoquinoline-N-oxide-5-sulfonic Acid | Insufficient chlorinating agent or reaction time. | - Increase the molar ratio of phosphoryl chloride to the starting material. - Extend the duration of the reflux. |
| Formation of Dichloro Isomers | Over-chlorination of the isoquinoline ring. | - Carefully control the reaction temperature and time. - Use the minimum effective amount of phosphoryl chloride. |
| Difficulty in Isolating the Final Product | The product may have some solubility in the aqueous acidic workup solution. | - Adjust the pH of the solution to minimize solubility. - Consider extraction with a suitable organic solvent if the product's solubility allows. |
| Scale-Up Issues: Poor Mixing and Heat Transfer | Inefficient stirring in large reactors can lead to localized "hot spots" and side reactions. | - Use appropriate reactor geometry and impeller design for efficient mixing. - Implement controlled, gradual addition of reagents to manage exothermic reactions. |
| Scale-Up Issues: Handling of Corrosive Reagents | Fuming sulfuric acid and phosphoryl chloride are highly corrosive and hazardous. | - Utilize appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems). - Ensure all equipment is compatible with the corrosive nature of the reagents. |
III. Visualizations
A. Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
B. Troubleshooting Logic Flow
Caption: Troubleshooting logic for low yield of the final product.
References
Technical Support Center: Characterization of Substituted Isoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted isoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of substituted isoquinolines.
Synthesis & Purification
Q1: My Bischler-Napieralski reaction is resulting in a low yield of the desired dihydroisoquinoline. What are the potential causes and solutions?
Low yields in this reaction can be due to several factors. A primary reason is often an insufficiently activated aromatic ring for the intramolecular electrophilic substitution. Additionally, the choice and quality of the dehydrating agent are crucial. Tar formation can also occur at high temperatures or with prolonged reaction times.
Troubleshooting Steps:
-
Aromatic Ring Activation: Ensure the starting β-arylethylamide has electron-donating groups on the aromatic ring to facilitate cyclization.
-
Dehydrating Agent: For less reactive substrates, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), or alternatives like triflic anhydride (Tf₂O) or polyphosphoric acid (PPA).
-
Temperature Control: Maintain careful control over the reaction temperature, with gradual heating if necessary, to prevent polymerization and tar formation.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed to avoid decomposition.
Q2: I am observing unexpected isomers or by-products in my synthesis. How can I identify and minimize them?
The formation of isomers and by-products can occur due to competing cyclization pathways or side reactions. For instance, in the Bischler-Napieralski synthesis, cyclization can sometimes occur at an unintended position on the aromatic ring, leading to regioisomers. A known side reaction is the retro-Ritter reaction, which can lead to the formation of a styrene derivative.
Identification and Minimization Strategies:
-
Structural Elucidation: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is powerful for the structural determination of unknown impurities and for distinguishing between isomers. Mass spectrometry is also critical for determining the molecular weight of these impurities.
-
Reaction Conditions Optimization: To minimize the formation of regioisomers, screening different catalysts, solvents, and temperatures can help favor the desired cyclization pathway.
-
Purification: Column chromatography is a common method to separate the desired product from isomers and by-products. Careful selection of the stationary and mobile phases is key.
Chromatographic Analysis
Q3: I'm having trouble separating my substituted isoquinoline isomers using reverse-phase HPLC. The peaks are co-eluting or have poor resolution. What can I do?
The separation of isoquinoline isomers is challenging due to their similar chemical structures and physicochemical properties. Subtle differences in polarity and pKa values are often the only handles for separation.
Optimization Strategies:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For basic isoquinoline compounds, working at a lower pH (e.g., 2.5-4) can protonate the analyte and suppress unwanted interactions with residual silanol groups on the column, improving peak shape and potentially resolution.
-
Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Creating a gradient with a slow ramp may improve the separation of closely eluting peaks.
-
Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.
-
Additives: The addition of a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can help to reduce peak tailing by masking active silanol sites on the stationary phase.
Q4: My isoquinoline compound is showing significant peak tailing in HPLC. What causes this and how can I fix it?
Peak tailing for basic compounds like isoquinolines is often due to secondary interactions with acidic residual silanol groups on silica-based stationary phases.
Troubleshooting Peak Tailing:
-
Low pH Mobile Phase: As mentioned above, a low pH mobile phase protonates the basic isoquinoline and minimizes interactions with silanol groups.
-
Use of Additives: Additives like triethylamine can be effective in reducing peak tailing.
-
End-Capped Columns: Employ a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: A troubleshooting decision tree for poor HPLC peak shape.
Spectroscopic Analysis
Q5: My ¹H NMR spectrum for a substituted isoquinoline shows more signals than expected, or the signals are broad. What could be the reason?
This is a common observation for certain substituted isoquinolines and can be attributed to the presence of rotational conformers, or rotamers.[1] If rotation around a single bond (for example, a C-N bond) is slow on the NMR timescale, separate signals will be observed for each rotamer.[1]
Troubleshooting and Confirmation:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If rotamers are present, the signals should broaden and eventually coalesce into a single, averaged signal at a sufficiently high temperature. The barrier to interconversion can be calculated from these temperature-dependent spectra.[1]
-
2D NMR: Techniques like NOESY or EXSY at different temperatures can help to confirm the exchange between the different conformer signals.
-
Solvent Effects: The ratio of rotamers can sometimes be influenced by the choice of NMR solvent.[1] Acquiring the spectrum in a different solvent may help to simplify it or confirm the presence of conformers.
Q6: I am having difficulty interpreting the mass spectrum of my substituted isoquinoline. What are the common fragmentation patterns?
The fragmentation of isoquinolines in mass spectrometry, particularly with techniques like ESI-MS/MS, can provide significant structural information. Common fragmentation pathways for isoquinoline alkaloids often involve the loss of small neutral molecules. For example, isoquinoline-5,8-diones frequently show a loss of carbon monoxide (CO), followed by another CO loss or the loss of hydrocyanic acid (HCN). The fragmentation can also be influenced by the nature and position of substituents on the isoquinoline core.
Tips for Interpretation:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the parent ion and its fragments. This allows for the determination of the elemental composition of each species, which is crucial for proposing and confirming fragmentation pathways.
-
Tandem MS (MS/MS): Isolate the parent ion and induce fragmentation to observe the daughter ions. This helps to establish relationships between the different ions in the spectrum and piece together the fragmentation mechanism.
-
Investigate Known Pathways: For isoquinoline alkaloids, the fragmentation is often categorized based on the substituent groups on the nitrogen atom, which can lead to characteristic neutral losses.[2]
General Workflow for Isoquinoline Characterization
Caption: A general experimental workflow for isoquinoline characterization.
Data Presentation: Analytical Parameters
The following tables summarize typical starting parameters for the characterization of substituted isoquinolines. These should be optimized for specific compounds and analytical goals.
Table 1: Representative HPLC Parameters for Substituted Isoquinoline Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Detection | UV at 254 nm or DAD |
Table 2: Typical High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 1000 m/z |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Table 3: Common ¹H NMR Data for the Unsubstituted Isoquinoline Ring in CDCl₃
| Proton | Approximate Chemical Shift (δ) ppm | Multiplicity |
| H-1 | 9.2-9.3 | s |
| H-3 | 8.5-8.6 | d |
| H-4 | 7.6-7.7 | d |
| H-5, H-8 | 7.8-8.1 | m |
| H-6, H-7 | 7.5-7.7 | m |
Note: Chemical shifts are highly dependent on the substituents and the solvent used.
Experimental Protocols
Protocol 1: General Procedure for LC-MS Analysis of a Substituted Isoquinoline
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). b. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter. d. Transfer the filtered sample into an LC-MS vial.
2. LC-MS System Setup: a. Use a C18 reversed-phase column and equilibrate it with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved. b. Set up the HPLC gradient as needed for the separation (refer to Table 1 for a starting point). c. Set the mass spectrometer parameters (refer to Table 2 for typical ESI+ settings). Calibrate the mass spectrometer according to the manufacturer's recommendations.
3. Data Acquisition: a. Inject the sample onto the LC-MS system. b. Acquire data in both full scan MS mode to determine the molecular weight of the components and in data-dependent MS/MS mode to obtain fragmentation data for structural elucidation.
Protocol 2: General Procedure for NMR Analysis of a Substituted Isoquinoline
1. Sample Preparation: a. Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial. b. Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary. c. Transfer the solution into a 5 mm NMR tube.
2. Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition: a. ¹H NMR: Acquire a standard single-pulse proton spectrum. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio. b. ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. c. 2D NMR (if needed): Set up and run desired 2D experiments such as COSY, HSQC, and HMBC for complete structural assignment.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase the resulting spectra to obtain a flat baseline. c. Calibrate the spectra by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for all signals.
References
Stabilizing 1-Chloro-5-isoquinolinesulfonic acid for long-term storage
This technical support center provides guidance on the long-term storage and stability of 1-Chloro-5-isoquinolinesulfonic acid, a key intermediate in pharmaceutical research and development. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Discoloration (Yellowing/Browning) | - Exposure to light (photodegradation).- Exposure to high temperatures.- Presence of impurities. | - Store the compound in an amber glass vial or a container protected from light.[1]- Store at recommended cool temperatures (see Storage Conditions table).- Re-purify the compound if necessary and handle it in an inert atmosphere to prevent oxidation. |
| Poor Solubility | - Degradation of the compound leading to less soluble byproducts.- Use of an inappropriate solvent.- The compound is hygroscopic and has absorbed moisture.[2] | - Verify the purity of the compound using a stability-indicating method like HPLC.- Use polar aprotic solvents for dissolution.- Store in a desiccator over a suitable drying agent. Handle quickly in a low-humidity environment. |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | - Compound degradation has occurred, leading to multiple peaks or unexpected signals.- Improper sample preparation. | - Perform a fresh analysis against a retained, properly stored standard.- Review and optimize the sample preparation protocol, ensuring the use of fresh, high-purity solvents.- Conduct forced degradation studies to identify potential degradation products.[2][3][4] |
| Decreased Potency or Reactivity in Assays | - Significant degradation of the active compound. | - Quantify the purity of the stored material using a validated analytical method before use.- If degradation is confirmed, use a fresh batch of the compound for sensitive experiments. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place.[1][5] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent moisture absorption and oxidation.[6]
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation. |
| Humidity | < 30% Relative Humidity | The sulfonic acid and isoquinoline moieties can be hygroscopic.[2] |
| Light | In the dark (amber vials) | Prevents potential photodegradation of the chloro-substituted aromatic ring. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation. |
| Container | Tightly sealed, non-reactive glass | Prevents contamination and reaction with container material.[1] |
2. What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound under stress conditions are hydrolysis of the chloro group and desulfonation.
-
Hydrolysis: The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution by water, especially under elevated temperatures or non-neutral pH, leading to the formation of 1-Hydroxy-5-isoquinolinesulfonic acid.
-
Desulfonation: The sulfonic acid group can be removed from the aromatic ring through hydrolysis, particularly in the presence of dilute acid and heat, yielding 1-chloroisoquinoline.
3. How can I monitor the stability of this compound over time?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound and detecting any degradation products.[7][8]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general procedure for a stability-indicating reversed-phase HPLC method. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products of different polarities.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and test samples in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
5. Forced Degradation Study Workflow:
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
How to handle and dispose of chlorosulfonic acid safely
Technical Support Center: Chlorosulfonic Acid
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of chlorosulfonic acid?
A1: Chlorosulfonic acid is a highly corrosive and reactive chemical.[1] Its main hazards are:
-
Severe Burns: Contact with the liquid can cause severe chemical and thermal burns to the skin and eyes.[2][3]
-
Respiratory Damage: It is a fuming liquid that releases hydrochloric acid and sulfuric acid mist upon contact with moisture in the air.[2][4] Inhaling these fumes can severely irritate the respiratory system, causing coughing, wheezing, and potentially leading to delayed and life-threatening pulmonary edema (fluid in the lungs).[1][2]
-
Violent Reactivity with Water: It reacts violently and explosively with water, generating significant heat and releasing large quantities of toxic and corrosive fumes.[2][5]
-
Fire and Explosion Hazard: While not combustible itself, it is a strong oxidizing agent that can ignite combustible materials like wood, paper, and oil.[1][5] It may also cause fires or explosions upon contact with many other substances.[6]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with chlorosulfonic acid?
A2: A comprehensive PPE setup is crucial. All personnel must be trained on the proper use of their equipment.[1]
-
Eye/Face Protection: Chemical splash goggles and a face shield are required.[2][7]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[8] For emergencies or potential overexposure, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[1]
-
Skin and Body Protection: An acid-resistant lab coat or apron, long-sleeved clothing made of suitable materials (e.g., wool, acrylic fiber), and closed-toe shoes are the minimum requirements.[2] For tasks with a higher risk of contact, a complete acid-resistant suit with a hood and boots is recommended.[2]
-
Gloves: Wear acid-resistant gauntlet-style gloves that cover the forearm.[2] Materials like butyl rubber or other composites suitable for chlorosulfonic acid exposure should be used.[4] Always inspect gloves before use.[9]
Q3: How should chlorosulfonic acid be stored?
A3: Store chlorosulfonic acid in a cool, dry, well-ventilated area designated for corrosives.[8][10]
-
Keep containers tightly closed to prevent contact with moist air.[1][3]
-
Store away from incompatible materials. This includes water, alcohols, bases, organic materials, finely divided metals, nitrates, and chlorates.[1][2][5]
-
Use explosion-proof electrical equipment in storage and handling areas.[1]
Q4: My chlorosulfonic acid appears yellow and is fuming. Is this normal?
A4: Yes, this is typical. Chlorosulfonic acid is a colorless to yellow or straw-colored liquid.[1][2] It fumes in the air as it reacts with atmospheric moisture to produce hydrochloric and sulfuric acid mists, which is why it has a sharp, pungent odor.[2][4][5] However, excessive fuming could indicate a container leak or high humidity in the storage area.
Troubleshooting Guides
Issue 1: Small Spill Contained Within the Chemical Fume Hood
Symptoms: A small amount of chlorosulfonic acid (e.g., <100 mL) has been spilled on the work surface inside a functioning fume hood.
Solution:
-
Do NOT use water. This will cause a violent reaction.[1]
-
Ensure you are wearing all appropriate PPE.
-
Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[1][8] Do not use combustible absorbents like sawdust.[6][11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1][3][9]
-
Wipe the area with a dry cloth (dispose of as hazardous waste), then decontaminate the surface according to your lab's specific procedures for acid residues.
-
Keep the waste container closed and in a well-ventilated area until disposal.
Issue 2: Accidental Skin or Eye Contact
Symptoms: The user has experienced direct contact with liquid chlorosulfonic acid on their skin or in their eyes.
Solution: This is a medical emergency.
-
Immediate Action: The affected individual should be moved to the nearest emergency shower and eyewash station.
-
Skin Contact: Immediately begin flushing the affected skin with large amounts of water for at least 30 minutes.[1] Remove all contaminated clothing while showering.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if it is safe to do so.[3]
-
Seek Medical Attention: Call emergency services immediately.[3][10] Provide the Safety Data Sheet (SDS) to the responding medical personnel.
Quantitative Data Summary
| Parameter | Value / Information | Source |
| Chemical Formula | ClSO₃H | [12] |
| Molecular Weight | 116.52 g/mol | [3] |
| Appearance | Colorless to yellow, fuming liquid | [1] |
| Odor | Sharp, pungent | [2] |
| Occupational Exposure Limits | No specific OSHA PEL or NIOSH REL established for Chlorosulfonic Acid itself.[1][8] However, limits exist for its decomposition products: Hydrogen Chloride (OSHA Ceiling: 5 ppm) and Sulfuric Acid (OSHA PEL: 1 mg/m³ TWA). | [2] |
| Incompatible Materials | Water, strong acids/bases, alcohols, combustibles, finely divided metals, oxidizing agents, rubber, plastics.[1][8] | |
| Emergency Shower Flow Rate | Minimum 30 gal/min (114 L/min) | [2][4] |
| First Aid - Flushing Time | Minimum 15-30 minutes | [1][2][8] |
Experimental Protocol: Neutralization of Waste Chlorosulfonic Acid
Objective: To safely neutralize small quantities of waste chlorosulfonic acid for disposal. This procedure must be performed in a chemical fume hood by trained personnel.
Materials:
-
Waste chlorosulfonic acid
-
Large beaker or flask (must be larger than the total final volume)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Neutralizing agent: 5-10% aqueous solution of sodium hydroxide (NaOH) or a slurry of soda ash (sodium carbonate) or lime.[2]
-
pH indicator strips or pH meter
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operating correctly. Place the large beaker containing the neutralizing solution on the stir plate within an ice bath to control the reaction temperature.
-
Slow Addition: Place the waste chlorosulfonic acid into the dropping funnel.
-
Controlled Neutralization: Begin stirring the neutralizing solution. Very slowly, add the chlorosulfonic acid dropwise from the funnel into the basic solution. The reaction is highly exothermic; maintain a slow addition rate to prevent excessive heat generation, fuming, and splashing.
-
Monitor pH: Periodically check the pH of the solution using pH strips or a calibrated meter. Continue adding the acid until it is fully consumed. Then, adjust the final pH to between 6.0 and 8.0 by adding more base or a suitable acid if necessary.
-
Disposal: The resulting neutralized salt solution must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1][3] Contact your institution's environmental health and safety department for specific disposal instructions.[1]
Visual Workflow
Caption: Logical workflow for responding to a chlorosulfonic acid spill.
References
- 1. nj.gov [nj.gov]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 5. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 1-Chloro-5-isoquinolinesulfonic acid
A guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1-Chloro-5-isoquinolinesulfonic acid in comparison to structurally related compounds.
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of direct experimental data for this specific compound, this report leverages spectral data from structurally similar molecules, namely 1-Chloroisoquinoline and 5-Isoquinolinesulfonic acid, to predict and understand its key spectral features. This approach allows for a robust estimation of the chemical shifts and coupling patterns expected for this compound, providing valuable insights for researchers working with this and related molecular scaffolds.
Predicted ¹H NMR Spectral Data Comparison
The following table summarizes the available experimental ¹H NMR data for 1-Chloroisoquinoline and provides a predicted spectrum for this compound and 5-Isoquinolinesulfonic acid. The predictions are based on the additive effects of the chloro and sulfonic acid substituents on the isoquinoline core.
| Compound | Solvent | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | DMSO-d6 | H-3 | ~8.4-8.6 | d | ~5-6 |
| H-4 | ~7.9-8.1 | d | ~5-6 | ||
| H-6 | ~8.6-8.8 | d | ~7-8 | ||
| H-7 | ~7.8-8.0 | t | ~7-8 | ||
| H-8 | ~8.8-9.0 | d | ~7-8 | ||
| 1-Chloroisoquinoline | DMSO-d6 | H-3, H-4, H-5, H-6, H-7, H-8 | 8.25-8.31 (m, 2H), 8.08 (d, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H) | m, d | J = 8.0 Hz (for one doublet) |
| 5-Isoquinolinesulfonic acid | DMSO-d6 | H-1 | ~9.3-9.5 | s | - |
| H-3 | ~8.5-8.7 | d | ~5-6 | ||
| H-4 | ~7.8-8.0 | d | ~5-6 | ||
| H-6 | ~8.7-8.9 | d | ~7-8 | ||
| H-7 | ~7.7-7.9 | t | ~7-8 | ||
| H-8 | ~8.3-8.5 | d | ~7-8 |
Note: The chemical shifts for this compound and 5-Isoquinolinesulfonic acid are predicted based on established substituent effects on the isoquinoline ring system. Actual experimental values may vary.
Analysis of Substituent Effects
The predicted ¹H NMR spectrum of this compound is derived from the individual effects of the chloro and sulfonic acid groups on the isoquinoline core.
-
1-Chloroisoquinoline : The presence of the electron-withdrawing chlorine atom at the C1 position deshields the adjacent protons, particularly H-8 and to a lesser extent H-3. The provided experimental data shows a complex multiplet region, indicating overlapping signals from the aromatic protons.[1]
-
5-Isoquinolinesulfonic acid : The sulfonic acid group at the C5 position is a strong electron-withdrawing group. This is expected to cause a significant downfield shift for the peri-proton at H-4 and the ortho-proton at H-6. The proton at C1 is also expected to be shifted downfield due to the overall electron deficiency of the ring system.
-
This compound : Combining these effects, the protons in this molecule are expected to be significantly deshielded. The protons on the sulfonic acid-bearing ring (H-6, H-7, H-8) will be shifted downfield due to the sulfonic acid group, with the chloro group at C1 further contributing to the overall electron-poor nature of the molecule. The protons on the pyridine ring (H-3 and H-4) will also be deshielded by the adjacent chloro substituent and the distant sulfonic acid group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a general protocol for acquiring the ¹H NMR spectrum of a solid organic acid like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O with a suitable reference standard). Given the acidic nature of the compound, DMSO-d6 is often a good choice.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt, TSPA, for aqueous solutions) for chemical shift referencing (0 ppm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for many organic molecules, but may need to be wider for highly deshielded protons).
-
Adjust the receiver gain to avoid signal clipping.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Logical Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the ¹H NMR spectrum.
This comprehensive guide, while relying on predictive data for the target compound, provides a solid framework for researchers to interpret the ¹H NMR spectrum of this compound and related compounds. The detailed experimental protocol and logical workflow further equip scientists with the necessary tools for their own spectral analyses.
References
A Comparative Guide to the Purity Assessment of 1-Chloro-5-isoquinolinesulfonic Acid
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their research and the safety and efficacy of the final pharmaceutical product. 1-Chloro-5-isoquinolinesulfonic acid is a key building block in organic synthesis, and its purity must be rigorously controlled. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the comprehensive purity assessment of this compound, complete with experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Primary Method for Purity and Impurity Profiling
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[1] Given the polar nature of the sulfonic acid group, a standard reversed-phase method may not provide sufficient retention. Therefore, an ion-pair reversed-phase HPLC method is recommended to achieve optimal separation.[2]
Proposed Ion-Pair Reversed-Phase HPLC Method
This method utilizes an ion-pairing reagent to form a neutral complex with the anionic sulfonic acid group, allowing for better retention and separation on a nonpolar stationary phase.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase diluent to a final concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Tetrabutylammonium phosphate (TBAP) in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (The isoquinoline ring system is expected to have strong UV absorbance).
-
Injection Volume: 10 µL.
-
References
A Comparative Guide to the Reactivity of 1-Chloro-5-isoquinolinesulfonic acid and 5-isoquinolinesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Chloro-5-isoquinolinesulfonic acid and 5-isoquinolinesulfonic acid. Understanding the distinct reactivity profiles of these two compounds is crucial for their effective application as intermediates and building blocks in medicinal chemistry and organic synthesis. The presence of a chlorine atom at the C1 position dramatically alters the synthetic possibilities, making this compound a versatile scaffold for nucleophilic substitution reactions.
Chemical Properties Overview
Both molecules share the isoquinoline-5-sulfonic acid core structure. However, the key difference is the chloro substituent on the pyridine ring of this compound.
| Property | This compound | 5-isoquinolinesulfonic acid |
| CAS Number | 105627-80-3 | 27655-40-9 |
| Molecular Formula | C₉H₆ClNO₃S | C₉H₇NO₃S |
| Molecular Weight | 243.67 g/mol | 209.22 g/mol |
| Appearance | Not specified (likely solid) | White Crystalline Solid[1] |
| Melting Point | Not specified | >300 °C[2] |
| Primary Use | Compound for organic synthesis[3][4] | Pharmaceutical intermediate[5][6] |
Comparative Reactivity Analysis
The primary difference in reactivity stems from the chlorine atom at the C1 position, which makes this compound susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not available to 5-isoquinolinesulfonic acid.
Nucleophilic Aromatic Substitution (SNAr)
This compound: The C1 position of the isoquinoline ring is electron-deficient due to the ring nitrogen's inductive effect. This, combined with the presence of chlorine as a good leaving group, makes this position highly activated for SNAr reactions. A wide range of nucleophiles (amines, alkoxides, thiolates, etc.) can displace the chloride, enabling the synthesis of diverse 1-substituted isoquinoline derivatives. This is a cornerstone of its utility in creating libraries of compounds for drug discovery. The reaction proceeds via a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[7][8]
5-isoquinolinesulfonic acid: This compound lacks a suitable leaving group on the aromatic rings. Therefore, it does not undergo nucleophilic aromatic substitution under standard SNAr conditions. Its core structure is generally unreactive towards nucleophiles.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the isoquinoline core is generally challenging due to the deactivating nature of the protonated nitrogen atom under acidic conditions.[9][10] When reactions do occur, they preferentially happen on the benzene ring at positions C5 and C8.
This compound: The sulfonic acid group at C5 is a powerful deactivating group and a meta-director. The chlorine at C1 also deactivates the ring through its inductive effect. Therefore, further electrophilic substitution on this molecule is expected to be very difficult and would likely require harsh conditions.
5-isoquinolinesulfonic acid: With the strongly deactivating sulfonic acid group already at the C5 position, this compound is also highly resistant to further electrophilic substitution.[10] Nitration, for instance, occurs at C5 and C8 on isoquinoline itself, but the presence of the SO₃H group at C5 makes further substitution at that position impossible and sterically hinders the C4 and C6 positions.
Reactivity of the Sulfonic Acid Group
The sulfonic acid moiety in both compounds exhibits characteristic reactivity. It is a key functional handle for derivatization.
Both Compounds: The most common and synthetically useful reaction is the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). This is typically achieved using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid.[5][11] The resulting sulfonyl chloride is a highly reactive intermediate that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This two-step process is fundamental in synthesizing drugs like Fasudil, which is derived from isoquinoline-5-sulfonyl chloride.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on this compound
This protocol describes a general method for substituting the C1 chlorine with an amine nucleophile.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Nucleophile: Add the desired amine (1.1 to 2.0 eq) to the solution. If the amine is used as a salt, add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2.0-3.0 eq) to neutralize the acid formed during the reaction.
-
Reaction Condition: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine and must be monitored.
-
Monitoring: Track the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Isoquinoline-5-sulfonyl Chloride from 5-isoquinolinesulfonic acid
This protocol is adapted from a literature procedure for the synthesis of the key sulfonyl chloride intermediate.[5]
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-isoquinolinesulfonic acid (2.10 g, 10 mmol), thionyl chloride (25 mL), and dimethylformamide (1 mL, as a catalyst).
-
Reflux: Heat the resulting mixture to reflux for 2 hours.
-
Solvent Removal: After the reaction is complete, cool the flask and remove the excess thionyl chloride by rotary evaporation.
-
Isolation: Suspend the resulting residue in dichloromethane (CH₂Cl₂), filter the solid, and wash it with additional dichloromethane (2 x 25 mL).
-
Drying: Collect the precipitate and dry it under a vacuum to yield the crude isoquinoline-5-sulfonyl chloride hydrochloride.
Summary of Reactivity Comparison
The introduction of a chlorine atom at the C1 position fundamentally differentiates the reactivity of the two title compounds.
References
- 1. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]
- 2. 5-Isoquinolinesulfonic acid 95 27655-40-9 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 105627-80-3 [chemicalbook.com]
- 5. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Isoquinoline-5-sulfonic Acid (27655-40-10) at Nordmann - nordmann.global [nordmann.global]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 11. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
1-Chloro-5-isoquinolinesulfonic acid vs. other halogenated isoquinolines
A Comparative Guide to 1-Chloro-5-isoquinolinesulfonic Acid and Other Halogenated Isoquinolines for Researchers, Scientists, and Drug Development Professionals.
The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] Halogenation of the isoquinoline ring is a key strategy for modulating the physicochemical properties and pharmacological effects of these molecules. This guide provides a comparative overview of this compound and other halogenated isoquinolines, with a focus on their chemical properties, synthesis, and potential applications, supported by experimental data and protocols.
Chemical and Physical Properties
The introduction of halogen atoms and other functional groups, such as the sulfonic acid group, significantly alters the electronic and steric properties of the isoquinoline core. These modifications can influence reactivity, solubility, and biological target interactions.
Table 1: Physicochemical Properties of this compound and Related Halogenated Isoquinolines.
| Property | This compound | 5-Chloroisoquinoline | 5-Bromoisoquinoline | 5-Isoquinolinesulfonic acid |
| CAS Number | 105627-80-3[4][5] | 5430-45-5 | 34784-04-8 | 27655-40-9[6][7] |
| Molecular Formula | C₉H₆ClNO₃S[4][8] | C₉H₆ClN | C₉H₅BrN | C₉H₇NO₃S[6] |
| Molecular Weight | 243.67 g/mol [8] | 163.61 g/mol | 208.06 g/mol | 209.22 g/mol [6] |
| Appearance | White Crystalline Solid (presumed) | White to off-white or brown solid[9] | Light yellow to brown crystalline powder | White Crystalline Solid[7] |
| Melting Point | Not available | 72-73 °C[9] | 83-85 °C | >300 °C[7] |
| Solubility | Likely soluble in water due to the sulfonic acid group. | Soluble in common organic solvents.[10] | Soluble in common organic solvents. | Soluble in DMSO and Methanol (Slightly).[7] |
Synthesis of Halogenated Isoquinolines
The synthesis of halogenated isoquinolines can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the halogen.
General Synthetic Strategies
-
Direct Halogenation: Isoquinoline can undergo electrophilic halogenation. The position of substitution is influenced by the reaction conditions and the directing effects of existing substituents.
-
Sandmeyer Reaction: This is a versatile method for introducing a halogen to the isoquinoline ring by converting an aminoisoquinoline to a diazonium salt, which is then displaced by a halide.[11]
-
Sulfonation: The introduction of a sulfonic acid group is typically achieved by treating the isoquinoline with a sulfonating agent like fuming sulfuric acid or chlorosulfonic acid.[12]
The synthesis of this compound likely involves a multi-step process, potentially starting with the chlorination of isoquinoline at the 1-position, followed by sulfonation at the 5-position.
Caption: General synthetic routes to halogenated isoquinolines.
Comparative Performance and Applications
The performance of a halogenated isoquinoline in a particular application is dictated by the type and position of the halogen and any other substituents.
Reactivity in Organic Synthesis
Halogenated isoquinolines are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogen follows the general trend I > Br > Cl. The chlorine atom in this compound can be displaced or used in coupling reactions, although it is generally less reactive than bromine or iodine. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring to electrophilic substitution but can be used as a handle for further functionalization or to enhance water solubility.
Table 2: Comparison of Reactivity and Potential Applications.
| Feature | This compound | Other Halogenated Isoquinolines (e.g., Bromo-, Iodo-) |
| Reactivity in Cross-Coupling | Moderate (C-Cl bond) | High (C-Br, C-I bonds) |
| Influence of Sulfonic Acid Group | Increases water solubility, deactivates the ring to electrophilic substitution. Can be a synthetic handle. | Not applicable. |
| Potential Applications | Intermediate for water-soluble pharmaceuticals, dyes, and materials.[6] | Versatile intermediates for a wide range of organic transformations.[11] |
Biological Activity
Isoquinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][13][14][15][16] The introduction of a halogen atom can significantly impact this biological activity through several mechanisms:
-
Steric and Electronic Effects: Halogens can alter the shape and electronic distribution of the molecule, influencing how it binds to biological targets.
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of a drug.
-
Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The sulfonic acid group in this compound would be expected to dramatically increase the water solubility of the compound, which can be advantageous for drug delivery but may also limit its ability to cross cell membranes.
Caption: Structure-Activity Relationship (SAR) concept for halogenated isoquinolines.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of these compounds.
Protocol 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction
This protocol describes the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.[9][11]
Materials:
-
5-Aminoisoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diazotization:
-
Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a three-necked round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated HCl while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 2.5 g of NaNO₂ in 10 mL of deionized water and cool in an ice bath.
-
Add the cold NaNO₂ solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a 500 mL beaker, dissolve 5.0 g of CuCl in 25 mL of concentrated HCl with gentle warming.
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Nitrogen gas will evolve. Maintain the temperature below 10 °C.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a 20% aqueous solution of sodium hydroxide to a pH of 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 5-chloroisoquinoline.
-
Protocol 2: Synthesis of 5-Isoquinolinesulfonyl Chloride
This protocol details the conversion of 5-isoquinolinesulfonic acid to the corresponding sulfonyl chloride, a key intermediate for many derivatives.[6]
Materials:
-
5-Isoquinolinesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane
Procedure:
-
To a 100 mL round-bottomed flask, add 2.10 g (10 mmol) of 5-isoquinolinesulfonic acid, 25 mL of thionyl chloride, and 1 mL of DMF.[6]
-
Reflux the mixture for 2 hours.[6]
-
After cooling, remove the excess thionyl chloride by rotary evaporation.[6]
-
Suspend the residue in dichloromethane, filter, and wash with dichloromethane (2 x 25 mL).[6]
-
Dry the collected precipitate under vacuum to yield crude isoquinoline-5-sulfonyl chloride hydrochloride.[6]
Conclusion
This compound represents a unique derivative within the broader class of halogenated isoquinolines. While the chloro group at the 1-position offers a site for synthetic modification, the sulfonic acid group at the 5-position imparts distinct physicochemical properties, most notably increased water solubility. This makes it a potentially valuable building block for developing water-soluble drugs or other functional materials.
In contrast, other halogenated isoquinolines, particularly the bromo and iodo derivatives, are more reactive intermediates for a wider range of cross-coupling reactions, providing access to a greater diversity of complex molecular architectures. The choice between this compound and other halogenated isoquinolines will ultimately depend on the specific goals of the research, whether it be the synthesis of highly soluble compounds or the exploration of a broader chemical space through versatile synthetic handles. Further experimental studies are needed to fully elucidate the comparative performance and biological activities of these important classes of compounds.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 105627-80-3 [chemicalbook.com]
- 6. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]
- 8. 1-Chloro-5-isoquinolinesulfonic Acid_其他_德威钠 [gjbzwzw.com]
- 9. benchchem.com [benchchem.com]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 14. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 15. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Guide to Kinase Inhibitors Synthesized from 1-Chloro-5-isoquinolinesulfonic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of prominent kinase inhibitors derived from the 1-Chloro-5-isoquinolinesulfonic acid scaffold. We present a synthesis of experimental data to facilitate informed decisions in kinase inhibitor selection and development.
The isoquinoline sulfonamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding site of protein kinases.[1][2] This guide focuses on a comparative analysis of key inhibitors synthesized from this compound and its derivatives, evaluating their potency and selectivity against critical protein kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).
Comparative Efficacy of Isoquinoline Sulfonamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent isoquinoline sulfonamide derivatives against ROCK1, ROCK2, PKA, and PKC, providing a quantitative measure of their potency.[2]
| Compound | Target Kinase | IC50 (µM) |
| Fasudil (HA-1077) | ROCK1 | 0.33 (Ki) |
| ROCK2 | 0.158 | |
| PKA | 4.58 | |
| PKC | 12.30 | |
| PKG | 1.650 | |
| H-7 | PKA | 3.0 |
| PKC | 6.0 | |
| PKG | 5.8 | |
| H-8 | PKA | 1.2 |
| PKG | 0.48 | |
| H-9 | PKA | 2.5 |
| PKG | 0.82 | |
| HA-1004 | PKA | 2.3 |
| PKG | 1.3 |
Understanding the Mechanism: Key Signaling Pathways
The inhibitors discussed primarily target kinases involved in crucial cellular signaling pathways. Understanding these pathways is essential for interpreting the biological effects of the inhibitors.
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in diverse cellular functions such as cell shape, motility, and contraction.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isoquinoline Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoquinoline sulfonamides, a class of compounds with significant therapeutic potential, is paramount in drug development and clinical research. This guide provides a comparative overview of analytical methods for the analysis of isoquinoline sulfonamides, with a focus on fasudil as a representative compound. It includes a summary of performance data, detailed experimental protocols, and a visual representation of the analytical workflow.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of fasudil and its active metabolite, hydroxyfasudil. This data can serve as a benchmark when comparing with other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
| Parameter | LC-MS/MS Method for Fasudil and Hydroxyfasudil | HPLC (General) | UPLC (General) |
| Linear Range | 0.4 to 250 ng/mL[1] | Method Dependent | Method Dependent |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[1] | Typically higher than UPLC and LC-MS/MS | Generally lower than HPLC[2][3] |
| Intra-day Precision (%RSD) | < 7.11% for fasudil, < 10.6% for M3[1] | Method Dependent | Method Dependent |
| Inter-day Precision (%RSD) | < 7.11% for fasudil, < 10.6% for M3[1] | Method Dependent | Method Dependent |
| Analysis Time | Short run times are achievable | 20–45 minutes[4] | 2–5 minutes[4] |
| Sensitivity | High | Good | High, often better than HPLC[2][3] |
| Solvent Consumption | Lower than HPLC | Higher | 70–80% less than HPLC[4] |
Experimental Protocols
LC-MS/MS Method for Fasudil and Hydroxyfasudil in Human Plasma[1]
This method provides a rapid and sensitive approach for the simultaneous quantification of fasudil and its active metabolite, hydroxyfasudil.
-
Sample Preparation: Protein precipitation using methanol (3:1, v/v). Ranitidine is used as an internal standard (IS).
-
Chromatographic Separation:
-
Column: ZORBAX StableBond-C18 (5 µm, 150 mm x 4.6 mm).
-
Elution: Gradient elution.
-
-
Detection:
-
Instrument: AB 3200 QTRAP tandem mass spectrometer with a Turbo IonSpray ionization source in positive ion mode.
-
Monitoring: Multiple reaction monitoring (MRM).
-
Fasudil: m/z 292.2/99.2
-
Hydroxyfasudil (M3): m/z 308.2/99.2
-
Internal Standard (Ranitidine): m/z 315.3/176.2
-
-
General HPLC Method (for comparison)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds.[5][6]
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]
-
Typical Parameters:
General UPLC Method (for comparison)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particles and higher pressures to achieve faster and more efficient separations.[2][3][6]
-
Principle: Same as HPLC, but with enhanced performance due to smaller particle sizes in the stationary phase.[4]
-
Typical Parameters:
Mandatory Visualization
Caption: Experimental workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of analytical methods for isoquinoline sulfonamides. For specific applications, it is crucial to perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
Spectral Comparison of 1-Chloro-5-isoquinolinesulfonic Acid and Its Positional Isomers
A comprehensive spectral guide for researchers, scientists, and drug development professionals.
The differentiation of isomers is a critical task in chemical synthesis and drug development, as different positional isomers of a molecule can exhibit varied chemical reactivity and biological activity. For compounds like 1-Chloro-5-isoquinolinesulfonic acid, where the chloro and sulfonic acid groups can be located at various positions on the isoquinoline ring system, a multi-faceted spectroscopic approach is essential for unambiguous identification.
This guide provides a comparative analysis of the expected spectral characteristics of this compound and its positional isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented is based on established spectroscopic principles and available data for related parent compounds, including 1-chloroisoquinoline and 5-isoquinolinesulfonic acid.
Logical Relationship: Isomerism in Chloro-isoquinolinesulfonic Acid
The isoquinoline molecule has seven positions available for substitution (1, 3, 4, 5, 6, 7, 8). The introduction of a chlorine atom and a sulfonic acid group can lead to a wide variety of positional isomers. The diagram below illustrates the core structure and highlights the potential for this isomerism, which is the basis for the spectral differences discussed.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing positional isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are uniquely dependent on the substitution pattern. Both the chloro and sulfonic acid groups are electron-withdrawing, which deshields (moves downfield) adjacent protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often suitable for sulfonic acids.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Data Comparison: Predicted NMR Spectral Features
The following table outlines the expected NMR characteristics. The predictions are based on the known ¹H NMR data for 1-chloroisoquinoline (δ in DMSO-d6: 8.25-8.31 (m, 2H), 8.08 (d, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H)) and the strong deshielding effects of the -SO₃H group.[1]
| Compound / Isomer Class | Expected ¹H Chemical Shift Ranges (ppm) | Key Differentiating Features |
| 1-Chloroisoquinoline (Parent) | 7.8 - 8.3 | Complex multiplet patterns in the aromatic region.[1] |
| 5-Isoquinolinesulfonic acid (Parent) | 7.5 - 9.5 | Significant downfield shift for protons adjacent to the -SO₃H group (H-4 and H-6).[2] |
| This compound | 7.8 - 9.5 | The proton at C8 would likely be a doublet, shifted downfield. The proton at C4 would also be a downfield doublet. The remaining protons at C3, C6, and C7 would show unique shifts and coupling patterns. |
| Isomers (e.g., 1-Chloro-8-sulfonic acid) | 7.8 - 9.5 | The pattern would change significantly. For a 1-Chloro-8-sulfonic acid isomer, the proton at C7 would be a downfield-shifted doublet, and the unique coupling between H5, H6, and H7 would be a key identifier. |
| Isomers (e.g., 4-Chloro-7-sulfonic acid) | 7.8 - 9.5 | The proton at C3 would be a singlet. Protons at C5, C6, and C8 would be strongly influenced by the adjacent substituents, leading to a distinct downfield-shifted pattern different from other isomers. |
Note: The exact chemical shifts and coupling constants for each isomer would require either experimental measurement or high-level computational modeling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for confirming the presence of key functional groups. While many isomers will have similar spectra, particularly in the fingerprint region (below 1500 cm⁻¹), the presence of the sulfonic acid and chloro groups will be evident.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[2] Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[3] Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.[3] Co-add 16-32 scans to improve the signal-to-noise ratio.[3]
-
Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Data Comparison: Characteristic IR Absorptions
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| O-H Stretch (Sulfonic Acid) | 3200 - 2500 (broad) | Confirms the presence of the acidic proton of the -SO₃H group. |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the aromatic isoquinoline core.[4] |
| S=O Asymmetric Stretch | 1250 - 1160 | Strong and characteristic absorption for the sulfonate group. |
| S=O Symmetric Stretch | 1080 - 1030 | Strong and characteristic absorption for the sulfonate group.[5] |
| Aromatic C=C and C=N Bending | 1630 - 1450 | A series of sharp bands related to the isoquinoline ring system.[4] |
| C-Cl Stretch | 850 - 550 | This band confirms the presence of the chlorine substituent, though it can be weak and fall in the complex fingerprint region. |
Note: While the presence of these bands confirms the compound's identity as a chloro-isoquinolinesulfonic acid, FTIR alone is generally insufficient to differentiate positional isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. All isomers of this compound will have the same molecular weight, but the relative intensities of fragment ions might differ slightly.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is well-suited for polar, acidic compounds like these and can be run in either positive or negative ion mode.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. Acquire a full scan spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): To aid in structural elucidation, select the molecular ion with the first mass analyzer, subject it to fragmentation (e.g., via collision-induced dissociation), and analyze the resulting fragment ions with a second mass analyzer.
Data Comparison: Predicted Mass Spectral Data
-
Molecular Formula: C₉H₆ClNO₃S
-
Monoisotopic Mass: 242.97 g/mol
| Ion / Fragment | Expected m/z (ESI-) | Expected m/z (ESI+) | Interpretation |
| [M-H]⁻ | 242.0 | - | Deprotonated molecular ion. |
| [M+H]⁺ | - | 244.0 | Protonated molecular ion. The M+2 peak at m/z 246 (approx. 1/3 intensity) will be characteristic of the single chlorine atom. |
| [M-SO₃] | 162.0 / 163.0 | 163.0 / 164.0 | Loss of the sulfonyl trioxide group (SO₃), a very common fragmentation pathway for sulfonic acids.[2] This would result in a chloroisoquinoline fragment. |
| [M-Cl] | 208.0 | 209.0 | Loss of the chlorine radical. |
| [Isoquinoline Core] | 128.0 | 129.0 / 130.0 | Further fragmentation leading to the basic isoquinoline cation/radical cation.[2] |
Note: High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of the molecular ion and its fragments.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the isoquinoline ring. The position of the substituents can slightly alter the energy of these transitions, leading to small shifts in the maximum absorption wavelength (λmax).
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Data Comparison: Expected UV-Vis Characteristics
| Compound Class | Expected λmax (nm) | Significance |
| Isoquinoline Derivatives | ~220-230 nm, ~270 nm, ~320-330 nm | Isoquinoline and its simple derivatives typically show multiple absorption bands corresponding to π→π* transitions. The exact positions and intensities of these bands will be subtly influenced by the electronic effects and positions of the -Cl and -SO₃H groups. While significant overlap is expected, minor shifts in λmax may be observed between isomers. |
Conclusion
Differentiating the positional isomers of this compound requires a combination of spectroscopic techniques.
-
NMR spectroscopy stands out as the definitive method , offering unique chemical shifts and coupling patterns for the aromatic protons in each isomer.
-
FTIR and Mass Spectrometry are essential for confirming the molecular structure , verifying the presence of the key functional groups (-SO₃H, -Cl) and establishing the correct molecular weight.
-
UV-Vis spectroscopy provides complementary data on the electronic structure of the conjugated system.
By systematically applying these methods and carefully analyzing the resulting data, researchers can confidently identify and distinguish between the various isomers of this compound class.
References
- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 2. 5-Isoquinolinesulfonic acid | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irphouse.com [irphouse.com]
- 5. researchgate.net [researchgate.net]
The Impact of 1-Chloro Substitution on the Biological Activity of Isoquinoline Sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of the biological activity of 1-chloro-isoquinoline sulfonamides versus their non-chlorinated analogs, offering insights into how this specific substitution can modulate their potency and selectivity as enzyme inhibitors.
While direct head-to-head comparisons in single studies are not abundant in publicly available literature, by compiling and analyzing data from various sources, a picture emerges of the significant influence of the 1-chloro substituent on the isoquinoline sulfonamide scaffold. This guide synthesizes available data, details relevant experimental protocols, and visualizes key concepts to support further research and development in this area.
Quantitative Comparison of Biological Activity
The primary mechanism of action for many isoquinoline sulfonamides is the inhibition of protein kinases, which they typically achieve by competing with ATP for the enzyme's binding site. The substitution pattern on the isoquinoline ring plays a crucial role in determining the inhibitory potency and selectivity of these compounds.
To illustrate the typical data used in such comparisons, the following table presents inhibitory concentrations (IC50) for various isoquinoline sulfonamides against different protein kinases. While not a direct comparison of a 1-chloro versus a non-chlorinated analog, it showcases the kind of quantitative data essential for these analyses.
| Compound | Substitution | Target Kinase | IC50 (µM) |
| H-8 | None at C1 | cAMP-dependent protein kinase | 1.2 |
| H-8 | None at C1 | cGMP-dependent protein kinase | 0.48 |
| H-7 | None at C1 | Protein Kinase C | 6.0 |
| HA-100 | None at C1 | Protein Kinase A | 8[1] |
| HA-100 | None at C1 | Protein Kinase C | 12[1] |
| HA-100 | None at C1 | cGMP-dependent Protein Kinase | 4[1] |
| HA-100 | None at C1 | Myosin Light Chain Kinase | 240[1] |
This table is a compilation of data from multiple sources to demonstrate the type of information used for comparative analysis. A direct comparison for a 1-chloro substituted isoquinoline sulfonamide is not available in the cited literature.
Experimental Protocols
The determination of the biological activity of kinase inhibitors is crucial for their development. Below are detailed methodologies for key experiments typically cited in the characterization of isoquinoline sulfonamides.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂)
-
Test compounds (1-chloro- and non-chlorinated isoquinoline sulfonamides) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Wash buffers (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the context in which these compounds are studied, the following diagrams illustrate a typical protein kinase signaling pathway and a general workflow for screening kinase inhibitors.
Caption: A simplified diagram of a protein kinase signaling cascade and the point of intervention for isoquinoline sulfonamide inhibitors.
Caption: A general workflow for the screening and development of novel kinase inhibitors.
References
A Comparative Guide to the Synthesis of Substituted Isoquinolinesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and modern synthetic routes for substituted isoquinolinesulfonic acids. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, and the addition of a sulfonic acid group can significantly modulate a molecule's physicochemical and pharmacological properties. This document outlines the most common strategies for constructing the substituted isoquinoline core, methods for introducing the sulfonic acid functionality, and provides experimental data to facilitate the selection of the most appropriate synthetic route for a given target molecule.
I. Synthesis of the Substituted Isoquinoline Core: A Comparative Overview
Three classical named reactions form the foundation of isoquinoline synthesis: the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. More recent modifications and alternative methods have expanded the scope and efficiency of these transformations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Data Presentation: Comparison of Core Synthesis Routes
| Reaction | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Limitations |
| Bischler-Napieralski | β-Arylethylamides | Dehydrating agents (POCl₃, P₂O₅), reflux in an inert solvent (e.g., toluene, acetonitrile).[1] Microwave assistance can improve yields and reduce reaction times.[2][3] | Moderate to excellent (can exceed 90% with activated systems) | Good for 1-substituted and 3,4-dihydroisoquinolines.[4] Wide range of substrates applicable.[1] | Requires preparation of the amide precursor. Harsher conditions may not be suitable for sensitive substrates. Electron-donating groups on the aryl ring are often necessary for good yields.[5] |
| Pomeranz-Fritsch | Benzaldehydes and aminoacetaldehyde diethyl acetal | Strong acid catalyst (e.g., concentrated H₂SO₄).[6][7] | Variable, often moderate (can be improved with modifications) | Access to isoquinolines unsubstituted at the 1-position. Useful for specific substitution patterns not easily accessible by other methods. | Can suffer from low yields due to side reactions. Harsher conditions can limit substrate scope.[8] |
| Pictet-Spengler | β-Arylethylamines and aldehydes or ketones | Acid catalyst (protic or Lewis acid).[9][10] Milder conditions are possible for activated aromatic rings. Microwave assistance has been shown to be effective.[2][3][11] | Good to excellent, particularly with electron-rich arylethylamines. | Generally milder conditions than Bischler-Napieralski and Pomeranz-Fritsch.[4] Leads to tetrahydroisoquinolines, which can be subsequently oxidized. | The aromatic ring generally requires activation by electron-donating groups. |
| Ritter-type Reaction | Allylbenzenes and nitriles | Strong acid (e.g., H₂SO₄) | Moderate | A less common but useful alternative for the synthesis of 3,4-dihydroisoquinolines.[12] | Limited substrate scope compared to the classical methods. |
II. Introduction of the Sulfonic Acid Group
The sulfonic acid moiety can be introduced either by direct sulfonation of a pre-synthesized substituted isoquinoline or through a synthetic route that carries the sulfonic acid group from the start.
Direct Sulfonation of Substituted Isoquinolines
Direct sulfonation of the isoquinoline ring is a common method. The position of sulfonation is directed by the existing substituents on the ring.
Experimental Protocol: General Procedure for Sulfonation of an Isoquinoline
-
Reaction Setup: To a stirred solution of the substituted isoquinoline in a suitable solvent (e.g., concentrated sulfuric acid or oleum), add the sulfonating agent (e.g., SO₃) at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Carefully quench the reaction mixture by pouring it onto ice. The product may precipitate and can be collected by filtration. Alternatively, neutralize the solution and extract the product.
-
Purification: The crude product can be purified by recrystallization or chromatography.
Note: The specific conditions, including the choice of sulfonating agent, solvent, temperature, and reaction time, will depend on the reactivity of the isoquinoline substrate.
Synthesis from Sulfonated Precursors
An alternative strategy involves using starting materials that already contain the sulfonic acid group. For instance, a substituted phenethylamine-sulfonic acid could be used in a Pictet-Spengler reaction.
III. Experimental Protocols for Core Synthesis
Bischler-Napieralski Reaction: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is adapted from a reported synthesis.[12]
Step 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
Step 2: Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by chromatography to obtain the desired dihydroisoquinoline.
Pomeranz-Fritsch Reaction: Synthesis of 6,7-Dimethoxyisoquinoline
This protocol is a general representation based on literature descriptions.[8]
Step 1: Formation of the Schiff Base
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
After completion, remove the solvent under reduced pressure to obtain the crude Schiff base.
Step 2: Cyclization and Aromatization
-
Add the crude Schiff base to a cooled, stirred solution of concentrated sulfuric acid.
-
Allow the reaction to proceed at room temperature or with gentle heating until cyclization is complete.
-
Carefully pour the reaction mixture onto ice and basify with a strong base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography.
Pictet-Spengler Reaction: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This is a general procedure based on the principles of the Pictet-Spengler reaction.
-
To a solution of phenethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add acetaldehyde (1.1 equivalents).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by chromatography.
IV. Mandatory Visualizations
Logical Workflow for the Synthesis of a Substituted Isoquinolinesulfonic Acid
Caption: General workflow for the two-stage synthesis of substituted isoquinolinesulfonic acids.
Signaling Pathway: Inhibition of Rho-Kinase (ROCK) by Fasudil
Fasudil, an isoquinolinesulfonamide derivative, is a potent inhibitor of Rho-kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, and migration.[2][12] Inhibition of this pathway is a therapeutic strategy for conditions such as cerebral vasospasm and pulmonary hypertension.[2]
Caption: The inhibitory effect of Fasudil on the RhoA/ROCK signaling pathway.
V. Conclusion
The synthesis of substituted isoquinolinesulfonic acids is a multistep process that requires careful consideration of the desired substitution pattern and the reactivity of the intermediates. The classical Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions remain highly relevant for the construction of the core isoquinoline structure, with modern adaptations such as microwave-assisted synthesis offering significant advantages in terms of efficiency. The sulfonic acid group can be introduced through direct sulfonation or by using sulfonated precursors. The choice of the synthetic strategy should be guided by the specific requirements of the target molecule and the availability of starting materials. The biological significance of isoquinolinesulfonic acids, exemplified by the ROCK inhibitor Fasudil, underscores the importance of developing efficient and versatile synthetic routes to this class of compounds for their potential applications in drug discovery and development.
References
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of 1-Chloro-5-isoquinolinesulfonic Acid in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of key intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative analysis of suitable analytical methods for the quantitative determination of 1-Chloro-5-isoquinolinesulfonic acid in complex reaction mixtures.
This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist in selecting the most appropriate method for your specific research needs. This compound is a valuable compound in organic synthesis, and its accurate measurement is critical for process control.[1][2]
Method Comparison at a Glance
| Feature | HPLC (Ion-Pair Reversed-Phase) | HPLC (Ion-Exchange) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and ion-pairing, followed by UV detection. | Separation based on ionic interactions, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High (can separate from structurally similar impurities). | High (effective for separating ionic compounds). | Low (susceptible to interference from other UV-absorbing species).[3] |
| Sensitivity | High (typically in the low µg/mL to ng/mL range). | High (comparable to reversed-phase HPLC). | Moderate (typically in the µg/mL range). |
| Speed | Moderate (run times typically 15-30 minutes per sample). | Moderate (run times can be slightly longer due to column equilibration). | Fast (measurements take a few minutes per sample). |
| Cost (Instrument) | High | High | Low |
| Cost (Per Sample) | Moderate (solvents, columns) | Moderate (buffers, columns) | Low (minimal consumables) |
| Complexity | High (requires skilled operator and method development). | High (requires expertise in buffer preparation and gradient optimization). | Low (simple operation). |
| Ideal Application | Complex reaction mixtures with multiple components and potential isomers. | Analysis of highly polar and ionic analytes. | Simple reaction mixtures where the analyte is the primary UV-absorbing species.[4] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique that separates components in a mixture, allowing for highly selective and sensitive quantification.[5] For a polar and ionic compound like this compound, two main HPLC modes are particularly effective: Ion-Pair Reversed-Phase Chromatography and Ion-Exchange Chromatography.[6][7]
Alternative 1: Ion-Pair Reversed-Phase HPLC
This technique is well-suited for separating ionic compounds on a standard reversed-phase column by adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral complex with the analyte, allowing it to be retained and separated based on its hydrophobicity.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Ion-Pair Reagent: 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in the aqueous mobile phase.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Alternative 2: Ion-Exchange HPLC
Ion-exchange chromatography separates molecules based on their net charge.[7] For an anionic compound like a sulfonic acid, an anion-exchange column is used.
-
Instrumentation:
-
HPLC system as described for ion-pair HPLC.
-
-
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., aminopropyl-based, 4.6 x 250 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium acetate buffer (e.g., 100 mM, pH 5.0).
-
Gradient: 90% A / 10% B to 50% A / 50% B over 20 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation and Calibration:
-
Follow the same procedures as outlined for Ion-Pair Reversed-Phase HPLC.
-
Quantitative Data Comparison (HPLC Methods)
The following table presents representative data for the quantification of this compound in a simulated reaction mixture using the two HPLC methods.
| Parameter | Ion-Pair Reversed-Phase HPLC | Ion-Exchange HPLC |
| Retention Time (min) | ~ 8.5 | ~ 12.2 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.6 µg/mL |
| Precision (%RSD, n=6) | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
UV-Vis Spectrophotometry Analysis
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique that measures the absorbance of UV-Visible light by the analyte.[8] However, its major limitation is the lack of selectivity, as any component in the reaction mixture that absorbs at the same wavelength will interfere with the measurement.[9]
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Measurement Parameters:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., ~245 nm and ~310 nm for isoquinoline derivatives).[10]
-
Blank: 0.1 M Hydrochloric Acid.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute with the solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU).
-
Centrifuge or filter if the solution is turbid.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the same solvent.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Caption: Decision tree for selecting an appropriate analytical method.
Quantitative Data (UV-Vis Spectrophotometry)
| Parameter | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD, n=6) | < 3.0% |
| Accuracy (% Recovery) | 95 - 105% (in the absence of interferences) |
Conclusion and Recommendations
For the quantitative analysis of this compound in reaction mixtures, the choice of method depends critically on the complexity of the sample matrix.
-
HPLC is the recommended method for complex reaction mixtures where by-products, starting materials, or other impurities may be present. Both ion-pair reversed-phase and ion-exchange HPLC offer excellent selectivity and sensitivity. Ion-pair chromatography is often more versatile and can be performed on standard C18 columns, while ion-exchange chromatography is specifically tailored for ionic analytes.
-
UV-Vis spectrophotometry is a viable alternative for simple, well-characterized reaction mixtures where this compound is the predominant UV-absorbing species. Its speed and low cost make it suitable for rapid, routine analysis. However, careful validation is required to ensure the absence of interfering substances.
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for selectivity, sensitivity, speed, and available instrumentation.
References
- 1. This compound | 105627-80-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. quora.com [quora.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 9. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Chloro-5-isoquinolinesulfonic Acid
For Immediate Reference by Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-Chloro-5-isoquinolinesulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related and hazardous compound, Isoquinoline-5-sulfonic acid, and general best practices for the disposal of acidic organic compounds.
I. Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to recognize its potential hazards. The presence of the sulfonic acid group indicates strong acidic properties, and the chloro-isoquinoline moiety suggests potential toxicity. Based on data for Isoquinoline-5-sulfonic acid, this compound should be treated as corrosive, causing severe skin burns and eye damage.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling powders or creating aerosols.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash without proper treatment.
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect unused or expired this compound in a clearly labeled, sealed, and corrosion-resistant container.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as pipette tips, weighing paper, and gloves, must be disposed of as solid hazardous waste.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., corrosive).
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials, especially bases and oxidizing agents.
Step 3: Neutralization of Dilute Aqueous Waste (for experienced personnel only)
For very small quantities of dilute aqueous solutions, neutralization may be an option before collection, but this should only be performed by trained personnel.
-
Preparation: Work in a chemical fume hood and wear all required PPE.
-
Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Procedure: While stirring the acidic waste solution, slowly add the neutralizing agent. Be cautious of any heat generation (exothermic reaction).
-
pH Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution.
-
Completion: Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Disposal: Even after neutralization, the resulting solution should be collected in a hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide Information: Furnish them with the full chemical name and any available safety information.
-
Record Keeping: Maintain a detailed record of the amount of waste generated, the date of collection, and the disposal contractor's information.
III. Quantitative Data Summary
| Property | Value | Source |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B) | PubChem CID 241599[2] |
| Serious Eye Damage/Eye Irritation (Category 1) | PubChem CID 241599[2] | |
| Corrosive to Metals (Category 1) | PubChem CID 241599[2] | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | TCI America[1], PubChem[2] |
| H290: May be corrosive to metals. | TCI America[1], PubChem[2] | |
| Storage Temperature | Room Temperature | TCI America[1] |
IV. Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust formation. For liquid spills, use a chemical absorbent pad or spill pillow to contain the spill.
-
Neutralization (for small spills): Cautiously neutralize the spill with a weak base like sodium bicarbonate, working from the outside in.
-
Collection: Carefully sweep or scoop the neutralized material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-5-isoquinolinesulfonic acid
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-5-isoquinolinesulfonic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar and hazardous chemicals, including chlorosulfonic acid, 1-chloroisoquinoline, and other substituted isoquinolines. Due to the inherent dangers of these related compounds, this compound should be treated as a substance with a high hazard potential.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to present the following significant hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Toxicity: May be harmful if swallowed and fatal if inhaled.[1][2]
-
Respiratory Irritation: Likely to cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield. | Provides maximum protection from splashes and fumes. Standard safety glasses are insufficient.[1][3][5] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene). | Nitrile gloves offer broad chemical resistance for short-term use.[5][6] For prolonged contact or handling of corrosive substances, neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.[5][6] |
| Body | Chemical-resistant laboratory coat or an acid-resistant suit. | A lab coat made of a material like Nomex® is recommended for minor tasks.[6] For larger quantities or situations with a high risk of splashing, a complete acid suit is necessary.[7] |
| Respiratory | NIOSH-approved respirator with appropriate acid gas cartridges. | To be used in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate or there is a risk of aerosol generation, a respirator is essential. For emergencies, a self-contained breathing apparatus (SCBA) is required.[7][8] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][9]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and water.[1]
-
Keep the container tightly closed and stored in a secondary container.[1]
-
The storage area should be designated for corrosive materials.
Emergency Protocols
| Incident | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, give them small sips of water. Seek immediate medical attention. |
| Spill | Evacuate the area.[3][8] Wearing full PPE, including respiratory protection, contain the spill using an inert, non-combustible absorbent material (e.g., sand or earth).[11] Do not use combustible materials like sawdust.[11] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][5] Ventilate the area and decontaminate the spill site. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste.[5]
Dispose of all waste through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in regular trash.
Diagrams
Caption: Logical workflow for PPE selection based on hazard assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
